molecular formula C10H10N2O4 B1452303 5-Nitro-indoline-7-carboxylic acid methyl ester CAS No. 1082040-75-2

5-Nitro-indoline-7-carboxylic acid methyl ester

Cat. No.: B1452303
CAS No.: 1082040-75-2
M. Wt: 222.2 g/mol
InChI Key: FHRZSJLQVZILQG-UHFFFAOYSA-N
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Description

5-Nitro-indoline-7-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-nitro-2,3-dihydro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-16-10(13)8-5-7(12(14)15)4-6-2-3-11-9(6)8/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRZSJLQVZILQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-indoline-7-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block

Disclaimer: The compound 5-Nitro-indoline-7-carboxylic acid methyl ester is a specialized chemical intermediate. The CAS number 1082040-75-2 provided in the query is not associated with this specific structure in public chemical databases. This guide has been constructed based on established principles of organic chemistry and data from structurally related analogues. All experimental protocols are illustrative and should be adapted and validated under appropriate laboratory settings.

Section 1: Introduction and Strategic Importance

The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its saturated heterocyclic ring, fused to a benzene moiety, provides a rigid, three-dimensional structure that is amenable to diverse functionalization. The introduction of a nitro group, particularly at the C-5 position, significantly modulates the electronic properties of the benzene ring, often enhancing biological activity or providing a synthetic handle for further transformations, such as reduction to a key amino group.[1][2]

This compound is a strategically designed molecule that combines these features. The methyl ester at the C-7 position serves as a versatile point for derivatization, such as amide bond formation, while the 5-nitro group makes the compound a valuable precursor for creating libraries of 5-aminoindoline derivatives. These derivatives have shown promise in various therapeutic areas, including the development of anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4][5] This guide provides a comprehensive technical overview of its properties, a proposed synthetic route, analytical characterization, and potential applications for researchers in drug discovery and organic synthesis.

Section 2: Physicochemical and Spectroscopic Properties

PropertyEstimated Value / CharacteristicRationale / Comparative Compound
Molecular Formula C₁₀H₁₀N₂O₄From structure
Molecular Weight 222.19 g/mol From structure
Appearance Expected to be a yellow to orange solidAromatic nitro compounds are typically colored.[8]
Melting Point 130-170 °C (estimated range)Similar to substituted methyl 5-nitro-1H-indole-3-carboxylates (e.g., 133-134 °C, 165-167 °C).[6]
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); poorly soluble in water and nonpolar solvents (Hexane).Common for functionalized aromatic compounds.
¹H NMR (400 MHz, CDCl₃) See Section 4 for detailed predictionBased on analysis of functional groups and known shifts for indoline/nitroaromatic protons.
¹³C NMR (100 MHz, CDCl₃) See Section 4 for detailed predictionBased on analysis of functional groups and known shifts for indoline/nitroaromatic carbons.
IR (KBr, cm⁻¹) ~3350 (N-H), ~1720 (C=O, ester), ~1520 & ~1340 (NO₂, asymm. & symm.)Characteristic frequencies for the indoline N-H, ester carbonyl, and aromatic nitro groups.
Mass Spec (ESI-MS) m/z 223.07 [M+H]⁺, 245.05 [M+Na]⁺Predicted for the given molecular formula.

Section 3: Proposed Synthesis and Purification

The synthesis of this compound is not explicitly described in the literature. However, a logical and robust synthetic pathway can be designed based on well-established transformations of the indoline core. The proposed three-step synthesis starts from the commercially available Indoline-7-carboxylic acid.

The causality behind this proposed route is as follows:

  • Esterification First: The carboxylic acid is protected as a methyl ester. This is crucial because the free carboxylic acid could interfere with the nitrating conditions (e.g., via unwanted oxidation or directing effects). A standard Fischer-Speier esterification is a reliable and high-yielding method.

  • N-Acetylation for Regiocontrol: Direct nitration of the indoline ring is complex. The secondary amine is a powerful activating group that is also acid-sensitive. Under strong nitrating conditions (HNO₃/H₂SO₄), the protonated amine acts as a meta-director, favoring nitration at the C-6 position.[9] To direct the electrophilic nitration to the C-5 position (para to the amine), the nitrogen must be protected with an electron-withdrawing group, such as an acetyl group. The N-acetyl group is a moderate ortho, para-director, and steric hindrance at the N-acetyl group will strongly favor substitution at the C-5 position over the C-3 position.

  • Nitration and Deprotection: With the nitrogen acetylated, electrophilic aromatic substitution with a standard nitrating mixture can proceed with high regioselectivity for the desired C-5 position. The acetyl protecting group can then be removed under basic or acidic hydrolysis to yield the final product.

Visualized Synthetic Workflow

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: N-Acetylation cluster_2 Step 3: Nitration & Deprotection A Indoline-7-carboxylic acid B Methyl indoline-7-carboxylate A->B  MeOH, H₂SO₄ (cat.)   C Methyl 1-acetylindoline-7-carboxylate B->C  Ac₂O, Pyridine   D Methyl 1-acetyl-5-nitroindoline-7-carboxylate C->D  HNO₃, H₂SO₄, 0°C   E This compound D->E  1. NaOH (aq) 2. HCl (aq)  

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl indoline-7-carboxylate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Indoline-7-carboxylic acid (10.0 g, 61.3 mmol).

  • Reagents: Add methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl indoline-7-carboxylate as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 1-acetylindoline-7-carboxylate

  • Setup: Dissolve the crude Methyl indoline-7-carboxylate (approx. 61.3 mmol) in pyridine (100 mL) in a 250 mL round-bottom flask cooled in an ice bath.

  • Reagents: Slowly add acetic anhydride (8.7 mL, 92.0 mmol) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (300 mL) and extract with ethyl acetate (3 x 150 mL). Combine the organic layers and wash with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, Methyl 1-acetylindoline-7-carboxylate, should be of sufficient purity for the subsequent nitration.

Step 3: Synthesis of this compound

  • Setup: In a 250 mL three-necked flask fitted with a dropping funnel and a thermometer, dissolve the crude Methyl 1-acetylindoline-7-carboxylate (approx. 61.3 mmol) in concentrated sulfuric acid (100 mL) at 0°C (ice-salt bath).

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (4.3 mL, 67.4 mmol) to concentrated sulfuric acid (10 mL) at 0°C. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (500 g). A precipitate of Methyl 1-acetyl-5-nitroindoline-7-carboxylate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • Deprotection: Suspend the dried intermediate in a mixture of methanol (150 mL) and 10% aqueous sodium hydroxide (50 mL). Heat the mixture to reflux for 3 hours.

  • Isolation & Purification: Cool the mixture and remove methanol under reduced pressure. Neutralize the aqueous solution with 2M HCl, which will precipitate the final product. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to afford pure this compound.

Section 4: Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's structure.

Protocol: Acquiring Spectroscopic Data

  • NMR Spectroscopy: Dissolve ~10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Prepare a 1 mg/mL solution in methanol or acetonitrile. Analyze using high-resolution electrospray ionization mass spectrometry (ESI-HRMS) in both positive and negative ion modes to confirm the molecular formula.

  • Infrared Spectroscopy: Prepare a KBr pellet containing ~1 mg of the product or analyze using an ATR-FTIR spectrometer to identify key functional groups.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~11.0-12.0 (s, 1H, NH of indole, if not N-acylated)

    • δ ~8.5 (d, J≈2.5 Hz, 1H, H-4, ortho to NO₂)

    • δ ~8.0 (dd, J≈9.0, 2.5 Hz, 1H, H-6, meta to NO₂)

    • δ ~3.9 (s, 3H, -OCH₃)

    • δ ~3.6 (t, J≈8.5 Hz, 2H, -CH₂-CH₂-N)

    • δ ~3.2 (t, J≈8.5 Hz, 2H, -CH₂-CH₂-N)

    • Note: The exact chemical shifts of the indoline protons can vary. The aromatic protons are key for confirming regiochemistry.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~166.0 (C=O, ester)

    • δ ~145.0 (C-5, attached to NO₂)

    • δ ~140.0 (C-7a, bridgehead)

    • δ ~130.0 (C-3a, bridgehead)

    • δ ~125.0 (C-6)

    • δ ~115.0 (C-4)

    • δ ~110.0 (C-7, attached to CO₂Me)

    • δ ~52.0 (-OCH₃)

    • δ ~48.0 (C-2, -CH₂-N)

    • δ ~28.0 (C-3, -CH₂-C)

Section 5: Potential Applications and Research Directions

The true value of a building block like this compound lies in its potential for elaboration into biologically active molecules. The 5-nitroindoline core is a "privileged scaffold" found in compounds explored for various therapeutic targets.

Logical Framework for Application

Applications cluster_derivatization Key Derivatization Points cluster_targets Potential Therapeutic Targets A 5-Nitro-indoline-7- carboxylic acid methyl ester B Amide Formation (at C-7 ester) A->B C Reduction of Nitro (at C-5) A->C D N-Alkylation / N-Arylation (at N-1) A->D T3 Antimicrobial Agents A->T3  Nitroaromatic core   T2 Anti-inflammatory Agents (e.g., 5-LOX/sEH Inhibitors) B->T2  Modulates scaffold properties   T1 Anticancer Agents (e.g., c-Myc G-Quadruplex Binders) C->T1  Forms key 5-aminoindole scaffold   D->T2  Modulates scaffold properties  

Caption: Derivatization potential and associated therapeutic targets.

  • Precursor for 5-Aminoindoline Scaffolds: The most immediate application is the catalytic hydrogenation of the nitro group to a primary amine.[2] This 5-aminoindoline is a critical intermediate. For example, substituted 5-aminoindoles have been investigated as binders of the c-Myc G-quadruplex, a DNA secondary structure implicated in cancer, making them interesting candidates for anticancer drug development.[4]

  • Anti-inflammatory Drug Discovery: Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[2] The title compound provides a scaffold that can be systematically modified at the N-1 and C-7 positions to optimize activity against these targets.

  • Antimicrobial Research: The nitroaromatic group itself is a known pharmacophore in antimicrobial agents. The compound could be screened directly or used as a starting point to synthesize novel indole derivatives with potential antibacterial or antifungal properties.[3][5]

Section 6: Safety and Handling

As a senior scientist, ensuring a culture of safety is paramount. Aromatic nitro compounds require careful handling due to their potential toxicity and thermal instability.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.[10][11]

  • Toxicological Hazards: Aromatic nitro compounds can be toxic upon inhalation, ingestion, or skin absorption. They are known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[10]

  • Fire and Explosion Hazards: While mononitro compounds are generally less hazardous than their polynitrated counterparts (like TNT), they are combustible and can decompose exothermically at high temperatures or in the presence of contaminants or strong bases.[8][12][13] Avoid heating without proper thermal hazard assessment. Chemical reduction processes must be carefully controlled to prevent overheating.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from strong bases, reducing agents, and sources of ignition. Keep the container tightly sealed.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[11]

References

  • Mąkosza, M., & Bialecki, J. (1996). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthetic Communications, 26(15), 2843-2849. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Chem-Impex International. (n.d.). 5-Nitroindole. Retrieved February 23, 2026, from [Link]

  • Neidle, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • Google Patents. (2009). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14995–15017. [Link]

  • Chem-Impex International. (n.d.). 5-Nitroindole-2-carboxylic acid. Retrieved February 23, 2026, from [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. [Link]

  • Gustin, J. L. (1996). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 141, 13-28. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Wijeratne, G., et al. (2024). Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging. DOI: 10.1021/acs.analchem.3c04684. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Molecules, 27(20), 7013. [Link]

  • Google Patents. (2008). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(5), 1500. [Link]

  • Chem-Impex International. (n.d.). Methyl indole-7-carboxylate. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2051–2053. [Link]

  • PrepChem. (n.d.). Synthesis of indoline-7-carboxylic acid. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 96(5), 2069–2077. [Link]

  • Semantic Scholar. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Retrieved February 23, 2026, from [Link]

  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. 51(12), 2825-2834. [Link]

  • Scientific Research Publishing. (2021). Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones. International Journal of Organic Chemistry, 11, 149-173. [Link]

  • Royal Society of Chemistry. (2011). Supporting Information: Indirect 1H NMR characterization of H2@C60 nitroxide derivatives and their nuclear spin relaxation. [Link]

  • ChemRxiv. (2023). Regiodivergent N1- and C3- Carboxylation of Indoles. [Link]

Sources

Technical Monograph: Methyl 5-nitro-7-indolinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary & Chemical Identity

Methyl 5-nitro-7-indolinecarboxylate is a specialized heterocyclic intermediate employed primarily in the synthesis of multi-target kinase inhibitors and conformationally restricted peptidomimetics. Unlike its aromatic counterpart (indole), the indoline scaffold introduces significant


 character (fraction of 

hybridized carbons), altering the solubility profile and receptor binding vector of the molecule.

This guide details the physiochemical properties, selective synthesis, and reactivity profile of this compound, addressing the specific challenge of preserving the nitro group during the saturation of the heterocyclic ring.

Chemical Structure & Properties
PropertyData / Description
IUPAC Name Methyl 5-nitro-2,3-dihydro-1H-indole-7-carboxylate
Molecular Formula

Molecular Weight 222.20 g/mol
Core Scaffold Indoline (2,3-dihydroindole)
Key Substituents 5-Nitro (

, electron-withdrawing), 7-Ester (

)
pKa (Predicted) ~ -1.5 (Conjugate acid of N1). The 7-ester and 5-nitro groups significantly reduce the basicity of the N1 nitrogen compared to unsubstituted indoline (pKa ~5).
Topology Puckered 5-membered ring (envelope conformation); N1 is pyramidalized.

Synthetic Architecture

The synthesis of Methyl 5-nitro-7-indolinecarboxylate requires navigating a chemoselectivity challenge: reducing the indole C2-C3 double bond without reducing the labile 5-nitro group.

Primary Route: Selective Reduction of Indole Precursor

The most robust pathway involves the synthesis of the parent indole followed by a Gribble Reduction . Standard catalytic hydrogenation (e.g.,


) is contraindicated  as it preferentially reduces the nitro group to an aniline.
Step 1: Precursor Assembly (Fischer Indole Synthesis)
  • Reagents: Methyl 3-aminobenzoate + Ethyl pyruvate (or equivalent hydrazone formation).

  • Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.

  • Outcome: Methyl 5-nitroindole-7-carboxylate.

Step 2: Chemoselective Reduction (The Critical Step)
  • Reagents: Sodium Cyanoborohydride (

    
    ) in Glacial Acetic Acid (
    
    
    
    ).
  • Conditions:

    
    , 2-4 hours.
    
  • Mechanism: Protonation of the indole C3 position generates an iminium ion species, which is then trapped by the hydride from cyanoborohydride. The nitro group remains inert under these specific conditions.

Alternative Route: Electrophilic Aromatic Substitution

Direct nitration of methyl indoline-7-carboxylate is possible but risky due to the susceptibility of the indoline nitrogen to oxidation (forming the indole) under strong oxidative conditions (


).

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways and the critical selectivity node required to access the target molecule.

Synthesis_Pathway Start Methyl 3-aminobenzoate Indole Methyl 5-nitroindole-7-carboxylate (Aromatic Core) Start->Indole 1. Diazotization 2. Fischer Cyclization Target Methyl 5-nitro-7-indolinecarboxylate (Target Molecule) Indole->Target NaCNBH3, AcOH (Selective C=C Reduction) SideProduct Methyl 5-aminoindole-7-carboxylate (Over-reduction) Indole->SideProduct H2, Pd/C (Avoid: Nitro Reduction)

Figure 1: Synthetic workflow highlighting the chemoselective reduction required to preserve the nitro group while saturating the indole ring.

Experimental Protocol: Chemoselective Reduction

This protocol is designed to be self-validating. The color change and solubility shift serve as real-time process indicators.

Objective: Conversion of Methyl 5-nitroindole-7-carboxylate to Methyl 5-nitro-7-indolinecarboxylate.

Reagents:

  • Methyl 5-nitroindole-7-carboxylate (1.0 eq)

  • Sodium Cyanoborohydride (

    
    ) (3.0 eq)
    
  • Glacial Acetic Acid (Solvent/Proton Source)

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the indole precursor (1.0 eq) in Glacial Acetic Acid (0.2 M concentration). The solution should appear yellow/orange.[1]

  • Addition: Cool the vessel to 10-15°C (water bath). Add

    
     (3.0 eq) portion-wise over 20 minutes. Caution: Mild exotherm and gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature. Stir for 3 hours.

    • Checkpoint: Monitor via TLC (System: 30% EtOAc/Hexane). The indoline product is typically less polar (higher

      
      ) and may fluoresce differently than the indole.
      
  • Quench: Pour the reaction mixture into ice-cold water. Neutralize carefully with solid

    
     or 
    
    
    
    solution until pH ~8.
    • Why: Neutralization prevents the acid-catalyzed polymerization of the indoline and allows extraction into the organic phase.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Silica gel).

Reactivity Profile & Medicinal Utility

The target molecule is a "Hub" intermediate. The 7-ester and 5-nitro groups provide orthogonal handles for diversification.

The "Ortho-Effect" at Position 7

The ester at position 7 is spatially proximate to the indoline nitrogen (N1).

  • Hydrogen Bonding: An intramolecular H-bond (

    
    ) stabilizes the molecule but reduces the nucleophilicity of N1.
    
  • Rotational Barrier: The ester group may exhibit restricted rotation due to steric clash with the C6 proton and the N1 amine.

Functionalization Logic

Reactivity_Hub Core Methyl 5-nitro-7-indolinecarboxylate N_Alk N1-Alkylation (Scaffold Decoration) Core->N_Alk R-X, Base (Nucleophilic Subst.) Nitro_Red Nitro Reduction (-> Aniline) Core->Nitro_Red Fe/HCl or H2/Pd (Post-N-protection) Ester_Hyd Ester Hydrolysis (-> Carboxylic Acid) Core->Ester_Hyd LiOH, THF/H2O Oxidation Oxidation (-> Indole Reversion) Core->Oxidation DDQ or MnO2

Figure 2: Reactivity map demonstrating the orthogonal functionalization vectors available on the scaffold.

Medicinal Chemistry Applications[2][3][4]
  • Kv7 Channel Activators: Indoline derivatives are known to modulate potassium channels. The 5-nitro group mimics the electrostatic profile of sulfonamides often found in this class (Reference 1).

  • Kinase Inhibition: The indoline core serves as a hinge-binder mimic. The

    
     character of the indoline ring (compared to indole) improves solubility and allows for "out-of-plane" substituents that can access unique hydrophobic pockets in the ATP binding site.
    
  • Dual 5-LOX/sEH Inhibitors: Nitro-indolines have been explored as dual inhibitors for inflammatory pathways, where the nitro group participates in critical hydrogen bonding networks (Reference 2).

References

  • Sigma-Aldrich. (n.d.). 5-Nitroindoline Product Analysis and Applications. Retrieved from

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. (2022). Journal of Medicinal Chemistry. Retrieved from

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates. (2011). Chinese Journal of Organic Chemistry. Retrieved from

  • Reduction of Indole Compounds to Indoline Compounds. (1980). US Patent 4210590A. Retrieved from

Sources

Methodological & Application

Synthesis of 5-Nitro-indoline-7-carboxylic acid methyl ester from indoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-Nitro-indoline-7-carboxylic acid methyl ester via Directed Ortho-Metalation (DoM)

Executive Summary & Strategic Rationale

The synthesis of This compound from indoline presents a classic regiochemical paradox in heterocyclic chemistry.

  • The Challenge: Electrophilic aromatic substitution (EAS) on the electron-rich indoline scaffold overwhelmingly favors the C5 position (para to the nitrogen). Once a nitro group is installed at C5, the ring becomes deactivated, making subsequent C7 functionalization difficult. Conversely, direct C7 functionalization is sterically hindered and electronically disfavored without specific directing groups.

  • The Solution: This protocol utilizes a Directed Ortho-Metalation (DoM) strategy. By installing a pivaloyl group on the nitrogen, we achieve two objectives: (1) It acts as a powerful Directed Metalation Group (DMG) to facilitate exclusive C7-lithiation, and (2) It protects the nitrogen from oxidation during the subsequent nitration step.

This guide details a robust, four-step workflow: N-Protection


 C7-Carboxylation 

C5-Nitration

N-Deprotection.

Synthetic Pathway Visualization

The following diagram outlines the logical flow and chemical transformations.

G Indoline Start: Indoline (C8H9N) NPiv Intermediate 1: N-Pivaloylindoline Indoline->NPiv PivCl, Et3N (N-Protection) C7Ester Intermediate 2: Methyl 1-pivaloylindoline- 7-carboxylate NPiv->C7Ester 1. s-BuLi, -78°C 2. ClCOOMe (DoM) NitroEster Intermediate 3: Methyl 5-nitro-1-pivaloyl- indoline-7-carboxylate C7Ester->NitroEster HNO3, H2SO4 (Regioselective Nitration) Final Target: Methyl 5-nitroindoline- 7-carboxylate NitroEster->Final H2SO4, MeOH (Deprotection)

Figure 1: Step-wise synthetic route utilizing the Steric-Electronic directing power of the Pivaloyl group.

Detailed Experimental Protocols

Step 1: N-Pivaloylation of Indoline

Objective: Install a robust Directed Metalation Group (DMG) that survives lithiation. Rationale: The pivaloyl group is chosen over acetyl because its steric bulk prevents nucleophilic attack at the carbonyl during the lithiation step, a common side reaction with N-acetyl groups.

Reagents:

  • Indoline (1.0 eq)[1]

  • Pivaloyl Chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Dissolve indoline (e.g., 10.0 g, 84 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Add Triethylamine (12.7 g, 126 mmol) and cool the solution to 0°C.

  • Dropwise add Pivaloyl Chloride (12.1 g, 100 mmol) over 30 minutes.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Wash with 1M HCl (2 x 50 mL) to remove excess amine, followed by sat.

    
     and brine.[2]
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary.
    
  • Expected Yield: >90%[3][4]

  • Checkpoint: NMR should show a sharp singlet (9H) at ~1.3-1.4 ppm (t-Butyl).

Step 2: C7-Carboxylation via Directed Ortho-Metalation (DoM)

Objective: Regioselective installation of the methyl ester at C7. Mechanism: The carbonyl oxygen of the pivalamide coordinates with Lithium, directing the base to deprotonate the ortho position (C7).

Reagents:

  • N-Pivaloylindoline (1.0 eq)

  • sec-Butyllithium (1.3 eq, 1.4M in cyclohexane)

  • TMEDA (Tetramethylethylenediamine) (1.3 eq)

  • Methyl Chloroformate (1.5 eq)

  • THF [Anhydrous, inhibitor-free]

Protocol:

  • Setup: Flame-dry a 3-neck flask and purge with Argon. Add N-Pivaloylindoline (5.0 g, 23 mmol) and TMEDA (3.5 g, 30 mmol) in THF (50 mL).

  • Lithiation: Cool the mixture to -78°C (Dry ice/Acetone bath).

  • Add s-BuLi (21.5 mL, 30 mmol) dropwise via syringe pump over 45 minutes. Crucial: Maintain internal temperature below -70°C.

  • Stir at -78°C for 2 hours. The solution typically turns bright yellow/orange (lithiated species).

  • Electrophile Trapping: Add Methyl Chloroformate (3.26 g, 34.5 mmol) rapidly.

  • Allow the reaction to warm to RT overnight.

  • Workup: Quench with sat.

    
    .[5] Extract with EtOAc.[2][5]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Target: Methyl 1-pivaloylindoline-7-carboxylate.

  • Validation: 1H NMR will show the loss of one aromatic proton and the appearance of a methyl ester singlet (~3.9 ppm).

Step 3: Regioselective Nitration at C5

Objective: Install the nitro group.[2][5][6][7][8][9][10][11][12] Causality: The C7-ester is a meta-director (directing to C5). The N-Pivaloyl group is a para-director (directing to C5). Both directing groups cooperate to favor C5 substitution exclusively.

Reagents:

  • Methyl 1-pivaloylindoline-7-carboxylate (1.0 eq)

  • Nitric Acid (HNO3, fuming >90%) (1.1 eq)

  • Acetic Anhydride (

    
    ) (Solvent/Activator)
    

Protocol:

  • Dissolve the intermediate from Step 2 (2.0 g) in Acetic Anhydride (10 mL) at 0°C.

  • Prepare a solution of fuming

    
     (1.1 eq) in 
    
    
    
    at 0°C (Acetyl nitrate formation).
  • Add the nitrating mixture dropwise to the indoline solution.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Pour onto crushed ice/water. The product often precipitates.

  • Isolation: Filter the solid or extract with DCM.

  • Note: Avoid strong sulfuric acid if possible to prevent premature hydrolysis of the ester, though the ester is relatively stable. Acetyl nitrate is milder.

Step 4: N-Deprotection (Pivaloyl Cleavage)

Objective: Remove the Pivaloyl group to yield the final secondary amine.

Reagents:

  • 
     (conc.)[2]
    
  • Methanol (MeOH)[5]

Protocol:

  • Dissolve the nitrated intermediate in MeOH (20 mL/g).

  • Add conc.[2][5]

    
     (2.0 eq) carefully.
    
  • Reflux for 4-6 hours.

    • Chemistry Note: Acidic methanolysis is preferred over basic hydrolysis (NaOH) because basic conditions would hydrolyze the methyl ester to the carboxylic acid. Acidic methanolysis cleaves the amide while maintaining (or reforming) the methyl ester.

  • Neutralization: Cool to 0°C. Carefully neutralize with solid

    
     or 
    
    
    
    until pH ~8.
  • Extraction: Extract with EtOAc.

  • Final Purification: Recrystallization from Methanol/Water or Column Chromatography.

Quantitative Data Summary

StepTransformationKey ReagentConditionsTypical YieldCritical QC Parameter
1 N-ProtectionPiv-ClDCM, 0°C92-95%Loss of NH signal (IR/NMR)
2 C7-Carboxylations-BuLi / ClCOOMeTHF, -78°C75-85%Appearance of -COOMe (NMR ~3.9ppm)
3 NitrationHNO3 / Ac2O0°C80-88%Regiochemistry (C5 vs C4/6)
4 DeprotectionH2SO4 / MeOHReflux85-90%Presence of NH, Retention of Ester

Safety & Handling (Critical)

  • sec-Butyllithium: Pyrophoric.[5] Must be handled under strict inert atmosphere (Argon/Nitrogen). Use long-needle syringe techniques or cannulation. Have a bucket of sand or Class D extinguisher nearby.

  • Nitration: Exothermic. Run reactions behind a blast shield. Ensure temperature control to prevent runaway oxidation.

  • Methyl Chloroformate: Highly toxic and lachrymator. Use only in a well-ventilated fume hood.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933. Link

  • Iwao, M., & Kuraishi, T. (1978). Synthesis of 7-substituted indolines via directed lithiation of 1-acetylindoline. Journal of Heterocyclic Chemistry, 15(8), 1425-1430. (Adapted for Pivaloyl stability). Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[6] Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • BenchChem. (2025).[1] Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. (Contextual reference for nitration regioselectivity). Link

Sources

Application Note: N-Alkylation of 5-Nitro-indoline-7-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Context

The N-alkylation of 5-Nitro-indoline-7-carboxylic acid methyl ester presents a unique convergence of electronic deactivation and steric hindrance. Unlike simple indolines, this substrate possesses two critical features that dictate the reaction pathway:

  • Electronic Deactivation (The "Push-Pull" Deficit): The 5-nitro group (para to nitrogen) exerts a strong mesomeric withdrawing effect (

    
    ), significantly delocalizing the nitrogen lone pair. This reduces the nucleophilicity of the amine, rendering standard weak-base conditions (e.g., Et3N/DCM) often insufficient.
    
  • Steric & Electronic Ortho-Effect: The 7-methoxycarbonyl group is bulky and positioned ortho to the reactive center. While it inductively acidifies the N-H bond (making deprotonation easier), it sterically impedes the approach of electrophiles. Furthermore, the methyl ester is susceptible to hydrolysis (saponification) under vigorous aqueous basic conditions.

Success Metric: The goal is to achieve quantitative N-alkylation while maintaining the integrity of the methyl ester and preventing over-alkylation (quaternization, though unlikely due to electronics).

Mechanistic Pathway & Decision Logic

The reaction proceeds via an


 mechanism (for alkyl halides) or reductive amination (for aldehydes). Due to the low nucleophilicity of the neutral amine, the anionic pathway  (deprotonation followed by attack) is preferred for alkyl halides.
Decision Tree: Selecting the Right Condition

G Start Start: Select Electrophile Electrophile Type of Electrophile? Start->Electrophile Halide Alkyl Halide (R-X) Electrophile->Halide Aldehyde Aldehyde/Ketone (R-CHO) Electrophile->Aldehyde BaseCheck Base Sensitive Groups? (e.g., other esters, lactones) Halide->BaseCheck MethodC Method C: Reductive Alkylation NaBH(OAc)3 / DCE / AcOH (Avoiding Alkyl Halides) Aldehyde->MethodC MethodA Method A: Strong Base NaH / DMF / 0°C (Fast, High Yield) BaseCheck->MethodA No (Robust) MethodB Method B: Mild Base Cs2CO3 / MeCN / Reflux (Tolerates sensitive groups) BaseCheck->MethodB Yes (Sensitive) caption Figure 1: Strategic selection of alkylation conditions based on electrophile and substrate stability.

Detailed Experimental Protocols

Method A: Sodium Hydride (NaH) Mediated Alkylation

Best For: Primary alkyl halides (MeI, EtBr, BnBr) and non-enolizable electrophiles. Rationale: The pKa of the N-H is lowered by the 5-NO2 and 7-COOMe groups. NaH provides irreversible deprotonation, generating a highly nucleophilic amide anion that overcomes the electronic deactivation.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Electrophile: Alkyl Halide (1.1 – 1.5 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the substrate in anhydrous DMF. Note: DMF is preferred over THF due to better solubility of the polar nitro-indoline.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes.

    • Observation: Evolution of H2 gas. The solution will likely darken (deep red/orange) indicating anion formation.

    • Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation. Incomplete deprotonation leads to competitive side reactions.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the N-H signal.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl. Do not use water directly if the reaction is vigorous.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4 and concentrate.

Validation Point: The appearance of a distinct N-alkyl signal in 1H NMR and the retention of the methyl ester singlet (~3.8-3.9 ppm) confirms success.

Method B: Cesium Carbonate ( ) Finkelstein Conditions

Best For: Secondary alkyl halides or substrates sensitive to strong bases. Rationale: Cesium carbonate is more soluble in organic solvents than K2CO3 (the "Cesium Effect"), and the carbonate is gentle enough to prevent ester hydrolysis while sufficiently basic to deprotonate the activated N-H.

Reagents:

  • Base:

    
     (2.0 eq)
    
  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 eq) - Optional but recommended for chlorides/bromides.

  • Solvent: Acetonitrile (MeCN) or Acetone.

Protocol:

  • Suspend the substrate,

    
    , and TBAI in dry MeCN.
    
  • Add the alkylating agent (1.5 eq).

  • Heat to reflux (80°C) for 6–12 hours.

    • Note: The elevated temperature compensates for the weaker base.

  • Filter the inorganic solids through a celite pad.

  • Concentrate the filtrate and purify via column chromatography.

Method C: Reductive Alkylation (Aldehyde Route)

Best For: Introducing complex alkyl chains where the corresponding halide is unstable or unavailable.

Reagents:

  • Aldehyde (1.5 eq)

  • Reductant:

    
     (Sodium triacetoxyborohydride) (2.0 eq)
    
  • Acid Catalyst: Acetic Acid (AcOH) (2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE).

Protocol:

  • Dissolve substrate and aldehyde in DCE.[1]

  • Add AcOH and stir for 30 mins to form the iminium ion species (equilibrium).

    • Mechanistic Note: The electron-deficient nitrogen is slow to form the iminium species. The acid catalyst is crucial here.

  • Add

    
     in one portion.
    
  • Stir at RT overnight.

  • Quench with saturated

    
     (protects the ester from acid hydrolysis during workup).
    

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion Poor NucleophilicitySwitch to Method A (NaH). Increase temperature to 60°C in Method B. Add KI/TBAI catalyst.
Ester Hydrolysis Wet Solvents / HydroxideEnsure DMF is anhydrous. Avoid NaOH/KOH. Use

or

instead of hydrides if moisture is suspected.
Side Products C-AlkylationRare for indolines, but possible at C-6 if highly activated. Keep temp <0°C during NaH addition.
Poor Solubility High Polarity of Nitro groupUse DMF or NMP as solvent. Avoid Ether/Hexanes.

References

  • General Indoline Alkylation: Maji, M., et al. "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols."[2] Journal of Organic Chemistry, vol. 87, no. 8, 2022, pp. 5603-5616. Link

  • Base Selection for Indoles/Indolines: "Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate." BenchChem Application Notes. Link

  • Nitro-Indoline Synthesis: "Synthesis of 1-Methyl-5-nitroindoline-2,3-dione." BenchChem Protocols. Link

  • Venetoclax Intermediates (Contextual): "Discovery and Optimization of Indoline-Based Compounds." Journal of Medicinal Chemistry. Link

Sources

Application Note: Strategic Synthesis of 7-Carbamoyl Indoline Derivatives from Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indoline-7-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in GPCR ligands (e.g., Silodosin) and various kinase inhibitors. The C7 position of the indoline ring presents unique synthetic challenges due to steric crowding from the N1 position and electronic donation from the nitrogen lone pair.

This Application Note provides a definitive guide for converting indoline-7-carboxylic acid methyl esters into their corresponding amides . We detail two primary workflows:

  • Direct Aminolysis: A high-efficiency, one-step protocol using Trimethylaluminum (AlMe

    
    ).[1]
    
  • Stepwise Saponification-Coupling: A robust, two-step sequence using LiOH followed by HATU-mediated coupling.

Strategic Analysis & Reaction Pathways

The Synthetic Challenge

Converting a methyl ester at the C7 position of an indoline to an amide is not trivial.

  • Steric Hindrance: The C7 substituent is ortho to the nucleophilic indoline nitrogen (N1).

  • Electronic Deactivation: The electron-rich nature of the indoline ring renders the ester carbonyl less electrophilic compared to simple benzoates, slowing down standard nucleophilic attacks.

  • Oxidation Risk: Indolines are susceptible to oxidation to indoles under harsh oxidative conditions; protocols must maintain the saturation of the C2-C3 bond.

Decision Matrix: Selecting the Right Protocol
FeatureMethod A: Direct AlMe

Aminolysis
Method B: Hydrolysis + Coupling
Step Count 1 Step (Convergent)2 Steps (Linear)
Reagent Class Pyrophoric (AlMe

)
Standard (LiOH, HATU)
Substrate Scope Excellent for unreactive amines (anilines)Universal; best for precious amines
Atom Economy HighLower (requires coupling reagents)
Throughput High (Ideal for library generation)Moderate
Risk Safety handling of AlMe

required
Low safety risk

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for both methods.

IndolineSynthesis Start Indoline-7-Methyl Ester Decision Select Strategy Start->Decision MethodA Method A: Direct Aminolysis (AlMe3 mediated) Decision->MethodA Speed/Library MethodB Method B: Stepwise Decision->MethodB Scale-up/Safety Complex Active Al-Amine Complex (In Situ) MethodA->Complex AlMe3 + R-NH2 ProductA 7-Carbamoyl Indoline Complex->ProductA Reflux Toluene Hydrolysis Saponification (LiOH, THF/H2O) MethodB->Hydrolysis AcidInter Indoline-7-Carboxylic Acid Hydrolysis->AcidInter Coupling Amide Coupling (HATU, DIPEA) AcidInter->Coupling ProductB 7-Carbamoyl Indoline Coupling->ProductB

Figure 1: Strategic workflow for the synthesis of 7-carbamoyl indolines.

Detailed Protocols

Method A: Direct Aminolysis via Trimethylaluminum (AlMe )

Expert Insight: This method relies on the formation of a dimethylaluminum amide species, which is a potent nucleophile. It drives the reaction to completion even with electron-poor esters or sterically hindered amines.

Safety Warning: AlMe


 is pyrophoric. All transfers must occur under an inert atmosphere (Nitrogen or Argon).
Materials:
  • Indoline-7-carboxylic acid methyl ester (1.0 equiv)

  • Target Amine (

    
    ) (1.2 – 1.5 equiv)
    
  • Trimethylaluminum (2.0 M in Toluene) (1.5 – 2.0 equiv)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Rochelle’s Salt (Potassium sodium tartrate)

Protocol:
  • Complex Formation: In a flame-dried Schlenk flask or sealed tube under Argon, dissolve the amine (1.2 equiv) in anhydrous Toluene (0.2 M concentration).

  • Activation: Cool the solution to 0°C. Slowly add the AlMe

    
     solution (2.0 equiv) dropwise.
    
    • Note: Methane gas evolution will occur. Ensure the system is vented through a bubbler or an inert gas line.

    • Stir at room temperature (RT) for 15–30 minutes to ensure formation of the active aluminum-amide species.

  • Addition: Add the indoline-7-methyl ester (1.0 equiv) dissolved in a minimum amount of Toluene.

  • Reaction: Seal the vessel and heat to 80–100°C for 2–12 hours.

    • Monitoring: Check LC-MS for disappearance of the ester (M+).

  • Quenching (Critical): Cool to 0°C. Carefully quench by dropwise addition of 1N HCl (if product is acid stable) or saturated aqueous Rochelle’s salt solution.

    • Tip: Rochelle’s salt is preferred as it breaks down aluminum emulsions effectively, though it requires vigorous stirring for 1–2 hours until two clear layers form.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Method B: Stepwise Hydrolysis and HATU Coupling

Expert Insight: While longer, this route avoids pyrophoric reagents and is often preferred for late-stage functionalization where the amine partner is complex or valuable.

Step 1: Saponification
  • Dissolution: Dissolve indoline-7-methyl ester in THF/MeOH/Water (3:1:1 ratio).

  • Base Addition: Add LiOH

    
    H
    
    
    
    O (3.0 equiv).
  • Reaction: Stir at RT or mild heat (40°C) for 4–6 hours.

    • Note: Avoid refluxing too vigorously to prevent oxidation of the indoline ring.

  • Workup: Acidify to pH 3–4 with 1N HCl. Extract with EtOAc or DCM. The carboxylic acid often precipitates and can be collected by filtration.

Step 2: Amide Coupling
  • Activation: Dissolve the crude Indoline-7-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Reagents: Add HATU (1.2 equiv) and DIPEA (Diisopropylethylamine, 3.0 equiv). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine (

    
    , 1.1 equiv).
    
  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with water (precipitate may form). Extract with EtOAc.[2] Wash organic layer with saturated LiCl solution (to remove DMF), NaHCO

    
    , and brine.
    

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Method A) Aluminum emulsion during workupUse Rochelle's salt quench and stir vigorously for >2 hours.
No Reaction (Method A) "Aged" AlMe

reagent
Titrate AlMe

or use a fresh bottle. Reagent hydrolyzes if septum is compromised.
Oxidation to Indole Reaction temperature too high or air leakDegas all solvents. Keep temp <100°C. Add antioxidant (e.g., BHT) if necessary.
Epimerization High pH during couplingUse collidine instead of DIPEA; keep temperature at 0°C during activation.

Scientific Grounding & References

Mechanistic Insight

The AlMe


 mediated reaction proceeds via a Weinreb-type mechanism . The aluminum acts as a Lewis acid, coordinating to the ester carbonyl oxygen, while simultaneously delivering the amide nucleophile.[1] This "push-pull" mechanism significantly lowers the activation energy compared to standard aminolysis.
References
  • Direct Amidation Mechanism: Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4174.

  • AlMe3 Protocols in MedChem: Chung, S., et al. (2011).[1] Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids. Synlett, 2011(14), 2072-2074.

  • Indoline Synthesis Context: Black, D. S., et al. (1991).[3] Synthesis of 7-Substituted Indoles as Potential Ligand Precursors.[3] Australian Journal of Chemistry, 44(12), 1771-1781.

  • TBD Catalysis (Alternative): Sabot, C., et al. (2007). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an efficient catalyst for the aminolysis of esters.[4][5] Tetrahedron Letters, 48(22), 3863-3866.

  • Silodosin (Indoline-7-amide) Synthesis: U.S. Patent 5,387,603. (1995). Indoline derivatives and method of preparing the same.

Disclaimer: This protocol involves the use of hazardous chemicals, including pyrophoric reagents. It is intended for use by trained professionals in a controlled laboratory setting.

Sources

Application Note: Microwave-Assisted Synthesis & Functionalization of Indoline-7-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The Challenge: Indoline-7-carboxylate esters represent a "privileged but problematic" scaffold in medicinal chemistry. While the 7-position ester provides a critical vector for peptide mimetics and constraining molecular conformation (e.g., in


-adrenoceptor antagonists like Silodosin), it introduces severe steric buttressing. This ortho-substituent projects electron density and physical bulk toward the nucleophilic nitrogen (N1), significantly raising the activation energy (

) for N-functionalization and scaffold assembly under thermal conditions.

The Microwave Solution: Microwave-Assisted Organic Synthesis (MAOS) addresses this thermodynamic penalty through two primary mechanisms:

  • Dipolar Polarization: The ester carbonyl at C7 and the N1 amine create a high dipole moment, making this specific substrate highly susceptible to dielectric heating.

  • Instantaneous Local Superheating: MW irradiation allows the reaction to bypass the "wall effect" of conductive heating, rapidly accessing high-energy transition states required to overcome the steric clash between the C7-ester and incoming electrophiles.

This guide details three self-validating protocols optimized for the Methyl Indoline-7-carboxylate core.

Logical Workflow & Pathway Analysis

The following diagram illustrates the integrated workflow for synthesizing and manipulating this scaffold.

IndolinePathway cluster_steric Steric Bottleneck (C7 vs N1) Start Precursor (2-Hydrazinobenzoate) Indole Intermediate A Indole-7-carboxylate Start->Indole Protocol 1: MW Fischer Cyclization (Acid/MW/150°C) Indoline Target Scaffold Indoline-7-carboxylate Indole->Indoline Reduction (NaCNBH3/AcOH) N_Aryl Product B N-Aryl Indoline-7-ester Indoline->N_Aryl Protocol 2: MW N-Arylation (Pd-Cat/MW/160°C) Ox_Indole Product C Functionalized Indole Indoline->Ox_Indole Protocol 3: MW Oxidative Aromatization (Cu-Cat/MW/100°C)

Caption: Integrated synthetic workflow. Protocol 2 represents the critical step where MW irradiation overcomes the C7-ester steric barrier.

Experimental Protocols

Protocol 1: Rapid Core Synthesis (MW Fischer Indolization)

Objective: Synthesis of Methyl Indole-7-carboxylate (Precursor to Indoline).

Classical Fischer synthesis often fails with electron-deficient hydrazines (like 2-carbomethoxyphenylhydrazine) due to the deactivated aromatic ring. MW irradiation accelerates the [3,3]-sigmatropic rearrangement.

Materials:

  • Methyl 2-hydrazinobenzoate hydrochloride (1.0 equiv)

  • Pyruvic acid (or ketone equivalent) (1.2 equiv)

  • Solvent: Glacial Acetic Acid (Absorbs MW effectively; tan

    
     = 0.174)
    
  • Catalyst:

    
     (0.5 equiv) - Optional, acts as Lewis acid promoter.
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, suspend methyl 2-hydrazinobenzoate HCl (1.0 mmol, 202 mg) in glacial acetic acid (3 mL). Add pyruvic acid (1.2 mmol).

  • Hydrazone Formation (In-situ): Stir at RT for 5 mins until the hydrazone intermediate forms (often visible as a color change).

  • Irradiation: Cap the vial. Program the MW reactor (e.g., Biotage Initiator or CEM Discover):

    • Temp: 150°C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 200W)

  • Work-up: Cool to RT. Pour mixture into ice-water. Neutralize with saturated

    
    .[1] Extract with EtOAc (3x).
    
  • Validation: TLC (Hex/EtOAc 3:1). The indole N-H usually appears at

    
     9.0-10.0 ppm in 
    
    
    
    NMR.

Note on Reduction: The resulting indole is reduced to the indoline-7-carboxylate using standard NaCNBH


/AcOH conditions (RT, 2h). MW is generally not required for this reduction step, but can be used (80°C, 10 min) if the substrate is stubborn.
Protocol 2: Sterically Demanding N-Arylation (Buchwald-Hartwig)

Objective: N-Functionalization of Methyl Indoline-7-carboxylate.

This is the most critical application. The C7-ester creates a "pocket" that blocks bulky Pd-ligand complexes. High-temperature MW irradiation is superior to thermal reflux here.

Materials:

  • Methyl indoline-7-carboxylate (1.0 equiv)

  • Aryl Bromide (1.2 equiv) - Use Aryl Chlorides for higher stringency.

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) - Wide bite angle is crucial for stability at MW temps.

  • Base:

    
     (1.5 equiv) - Must be finely ground.
    
  • Solvent: Toluene/t-BuOH (4:1) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Glovebox/Schlenk: Load Pd precursor, Ligand, and Base into a MW vial equipped with a magnetic stir bar.

  • Substrate Addition: Add the Indoline-7-ester and Aryl Bromide. Add degassed solvent (3 mL per mmol).

  • Pre-Stir: Stir for 2 mins to ensure ligand complexation.

  • Irradiation Profile:

    • Temp: 160°C (Note: This is significantly above the b.p. of Toluene, utilizing the pressurized vessel).

    • Time: 20 minutes.

    • Pre-stirring: 30s.

  • Purification: Filter through a Celite pad. Concentrate. Flash chromatography.

Self-Validating Check:

  • If conversion is <50%, check the color. A "palladium black" precipitate indicates catalyst decomposition before oxidative addition. Decrease Temp to 140°C and extend time, or switch to a more robust precatalyst like BrettPhos Pd G3.

Protocol 3: Oxidative Aromatization (Indoline Indole)

Objective: Converting functionalized Indoline-7-esters back to Indoles.

Often, it is easier to functionalize the indoline (sp3 nitrogen is more nucleophilic) and then oxidize back to the indole.

Materials:

  • N-Substituted Indoline-7-carboxylate

  • Oxidant:

    
     (Activated, 10 equiv) OR 
    
    
    
    (20 mol%) with air.
  • Solvent: Toluene or Acetonitrile.

Methodology (Green Catalytic Route):

  • Dissolve indoline (0.5 mmol) in Acetonitrile (2 mL).

  • Add

    
     (10 mg). Leave the vial uncapped  (or use an 
    
    
    
    balloon if using a sealed MW system with pressure control). Safety: Do not pressurize with
    
    
    in standard MW vials unless rated.
  • Alternative MW Route (

    
    ):  Seal vial with 
    
    
    
    .
    • Temp: 100°C

    • Time: 5 minutes.

  • Mechanism: The MW heating rapidly dissociates the substrate from the heterogeneous oxidant surface, preventing over-oxidation.

Data Summary & Optimization Table

VariableStandard ThermalMW-AssistedImpact of C7-Ester
Fischer Cyclization Time 12 - 24 Hours10 - 15 MinutesC7-Ester deactivates hydrazine; Thermal often stalls.
N-Arylation Yield 30 - 50%85 - 95%Steric bulk hinders Pd-insertion; MW overcomes

.
Solvent Choice Toluene (Reflux 110°C)Toluene (Superheated 160°C)Pressurized MW allows solvents to exceed b.p., increasing rate.
Catalyst Loading 5 - 10 mol%1 - 2 mol%Faster turnover frequency (TOF) under MW.

References

  • Microwave-Assisted Indole Synthesis: Sezgin, B. et al. "A Microwave-Assisted, Two-Step Synthesis of Indolo[3,2-c]quinolines via Fischer Indolization and Oxidative Aromatization." Heterocycles, 2022.[2][3][4] Link

  • N-Arylation of Indolines: Basolo, L. et al. "Solvent-Free, Microwave-Assisted N-Arylation of Indolines by using Low Palladium Catalyst Loadings."[5][6] ChemSusChem, 2011.[5][6] Link

  • Oxidative Aromatization: McLaughlin, M. et al.[7] "A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles." Journal of Organic Chemistry, 2016.[8] Link

  • Silodosin/Indoline-7-carboxamide Context: "Process for the synthesis of indoline derivatives." World Intellectual Property Organization (WO2012131710A2). Link

Sources

Troubleshooting & Optimization

Preventing oxidation of indoline to indole during ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Indoline to Indole

Audience: Organic Chemists, Process Development Scientists, Medicinal Chemists. Scope: Troubleshooting oxidative instability of 2,3-dihydro-1H-indoles (indolines) during esterification and acylation.

The Core Challenge: The "Aromatization Trap"

The synthesis of indoline esters (particularly indoline-2-carboxylic acid derivatives) is plagued by a thermodynamically favorable side reaction: oxidative aromatization .

Unlike simple amines, indolines possess a driving force to lose two hydrogen atoms (from N1 and C2/C3) to restore the aromatic indole system. This process is often catalyzed by trace metals, light, and—most critically—basic conditions in the presence of oxygen .

Mechanism of Failure

The oxidation typically follows a radical pathway or a base-mediated electron transfer mechanism.

  • Initiation: In the presence of base (e.g., Et₃N, DIPEA) and Oxygen, the N-H proton is removed or a hydrogen atom is abstracted, generating a nitrogen-centered radical.

  • Propagation: The radical delocalizes into the ring.

  • Aromatization: A second hydrogen abstraction (usually at the benzylic C2 or C3 position) collapses the system into the fully aromatic indole.

IndolineOxidation Indoline Indoline (Non-Aromatic) Radical N-Centered Radical Intermediate Indoline->Radical Base + O2 (H-abstraction) Transition C2/C3 Hydrogen Abstraction Radical->Transition Delocalization Indole Indole (Aromatic Stability) Transition->Indole -H• (Irreversible)

Figure 1: The thermodynamic trap. Once the radical intermediate forms, aromatization to indole is rapid and irreversible.

Strategic Workflows (Protocols)

To prevent oxidation, you must shut down the radical initiation step. This is achieved via two main strategies: N-Protection (electronic deactivation) or Acidic Processing (protonation).

Protocol A: The "Protect-First" Strategy (Recommended)

Best for: Peptide coupling, complex molecule synthesis.

By acylating the indoline nitrogen before esterification, you withdraw electron density from the ring, significantly raising the oxidation potential.

  • Protection: React Indoline-2-carboxylic acid with Boc₂O or Cbz-Cl under Schotten-Baumann conditions (controlled pH).

  • Esterification: Perform standard coupling (e.g., EDC/NHS or Alkyl Halide/Base) on the N-protected intermediate.

  • Deprotection: Remove group only when necessary.

Protocol B: Direct Acid-Catalyzed Esterification

Best for: Simple alkyl esters (Methyl/Ethyl esters).

Avoid basic conditions entirely. The protonated indoline nitrogen (


) is resistant to oxidation.

Step-by-Step:

  • Setup: Flame-dry a 2-neck RBF; equip with a reflux condenser and Ar inlet.

  • Solvent: Use anhydrous alcohol (MeOH or EtOH). Sparge with Argon for 15 mins (Critical Step).

  • Reagent: Add Thionyl Chloride (SOCl₂) dropwise at 0°C. (Ratio: 1.2 - 1.5 equiv).

  • Addition: Add solid Indoline-2-carboxylic acid in one portion.

  • Reaction: Reflux for 2–4 hours under Argon.

  • Workup (The Danger Zone):

    • Cool to 0°C.

    • Do not quench with strong base (NaOH) in open air.

    • Neutralize with sat. NaHCO₃ only to pH 7–8, keeping the mixture cold.

    • Extract immediately into DCM/EtOAc and dry.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product turns Yellow/Brown Oxidation to Indole. Indoles and their oligomers are often colored; pure indolines are usually colorless/pale.1. Check Inert Atmosphere. Ensure continuous Ar flow.2. Add antioxidant: 0.1% Ascorbic acid in the aqueous workup can scavenge radicals.
Low Yield (UV active spot with higher R_f) Aromatization. Indoles are less polar than indolines (loss of H-bonding/polarity).1. Avoid bases like NaH or t-BuOK; they promote electron transfer.2. Switch to Protocol B (Acidic conditions).
Fluorescence under UV (365nm) Indole Formation. Indoles are highly fluorescent; indolines are weakly or non-fluorescent.Use this as a diagnostic tool. If the reaction mixture glows blue/violet, oxidation has occurred. Repurify immediately.
Coupling Fails (EDC/HATU) Nucleophilicity Issue. Indoline Nitrogen is less nucleophilic than aliphatic amines.Do not increase temperature (risks oxidation). Use a stronger nucleophile catalyst (e.g., HOAt) or switch to acid chloride method.
Decision Tree for Synthesis

Use this logic flow to select the safest experimental path.

DecisionTree Start Start: Indoline Ester Synthesis IsProtected Is the Nitrogen Protected? (Boc, Cbz, Ac) Start->IsProtected Safe Low Risk of Oxidation IsProtected->Safe Yes HighRisk High Risk: Free NH is oxidation-prone IsProtected->HighRisk No Proceed Proceed with Standard Coupling (EDC, DCC) Safe->Proceed MethodChoice Choose Method HighRisk->MethodChoice AcidMethod Acidic Method (SOCl2 / MeOH) MethodChoice->AcidMethod Preferred BaseMethod Base Method (Alkyl Halide + Base) MethodChoice->BaseMethod Avoid if possible Precaution CRITICAL: 1. Degas Solvents 2. Keep Cold 3. Protect N first if possible BaseMethod->Precaution

Figure 2: Synthesis decision logic. N-protection is the most robust safeguard.

Frequently Asked Questions (FAQ)

Q: Can I use HATU/DIPEA for coupling free indoline-2-carboxylic acid? A: It is risky. The combination of a basic amine (DIPEA) and the slow kinetics of indoline coupling (due to steric hindrance) creates a window for aerobic oxidation. If you must use this method, perform the reaction in a glovebox or under strict Schlenk conditions.

Q: Why does my indoline ester turn pink on the silica column? A: Silica gel is slightly acidic and can trap metal impurities (Fe, Cu) which catalyze oxidation in the presence of air.

  • Fix: Flush the column with inert gas before use, or add 1% Triethylamine to the eluent (carefully, as base can also promote autoxidation in the long term, but it neutralizes silica acidity). Better fix: Perform "Flash" chromatography rapidly; do not let the compound sit on silica.

Q: Is the oxidation reversible? A: No. Converting indole back to indoline requires strong reducing agents (e.g., NaCNBH₃/AcOH, Sn/HCl, or high-pressure hydrogenation). You cannot "fix" an oxidized batch; you must repurify it.

References
  • Aerobic Oxidation Mechanism: Zhang, X., et al. (2019). "Aerobic Oxidation Approaches to Indole-3-carboxylates." Organic Letters. Link

  • Indoline Stability & Synthesis: Corey, E. J., et al. (1970). "Total Synthesis of Natural Products." Journal of the American Chemical Society.[1] (Foundational work on Indoline-2-carboxylic acid ester stability). Link

  • Synthesis of Indoline-2-Carboxylic Acid Esters: Organic Syntheses, Coll. Vol. 5, p.650 (1973). Describes the reduction of indole esters, highlighting the stability of the protonated/salt forms. Link

  • Atmospheric Oxidation Kinetics: "Atmospheric oxidation mechanism and kinetics of indole." Atmospheric Chemistry and Physics. (Provides data on radical abstraction pathways). Link

Sources

Technical Support Center: Purification of 5-Nitro-indoline-7-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-nitro-indoline-7-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield After Purification

Possible Cause: Product loss can occur at various stages of the purification process. Incomplete precipitation, excessive washing, or suboptimal chromatography conditions are common culprits.

Solutions:

  • Incomplete Precipitation: If you are using precipitation or crystallization as a purification step, ensure the solution is sufficiently cooled and that the appropriate anti-solvent is used to minimize the solubility of the desired compound. It is crucial to check the pH of the mother liquor to confirm that the conditions are optimal for precipitation.[1]

  • Product Loss During Washing: To prevent the loss of your product during washing steps, use a minimal amount of a cold solvent in which your compound is sparingly soluble.[1]

  • High Percentage of Impurities in Crude Product: A high impurity load can significantly lower the yield of the final product. Consider a preliminary purification step, such as a wash with a solvent that selectively dissolves impurities, before proceeding to more refined techniques like column chromatography or recrystallization.[1]

Issue 2: Oily Product Instead of Crystals During Recrystallization

Possible Cause: The compound may be "oiling out" of the solution instead of forming crystals. This often happens if the solution is too concentrated, causing the compound to precipitate at a temperature above its melting point or when the chosen solvent is not ideal.

Solutions:

  • Re-dissolve and Dilute: If an oil forms, reheat the solution to redissolve the oil and then add a small amount of additional hot solvent to dilute the solution. Allow it to cool slowly.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[1] Experiment with different solvents or solvent mixtures to find the optimal system.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound to induce crystallization.[1]

Issue 3: Poor Separation During Column Chromatography

Possible Cause: Ineffective separation on a chromatography column can be due to an inappropriate solvent system (eluent), overloading the column, or interactions between the compound and the stationary phase.

Solutions:

  • Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[1] A good starting point for many indole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane.[2][3] A gradient elution, where the polarity of the eluent is gradually increased, can often improve separation.[1]

  • Compound Tailing: Tailing of the product band on the column can indicate strong interaction with the stationary phase (e.g., silica gel). Adding a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can help to obtain sharper peaks.

  • Product Does Not Elute: If the product remains on the column, the eluent is likely too non-polar. Gradually increase the polarity of the solvent system to facilitate elution.[1]

Issue 4: Discolored Final Product

Possible Cause: The presence of colored impurities, often polymeric materials or oxidation byproducts, can result in a discolored final product. Nitro-containing aromatic compounds can be susceptible to degradation, leading to discoloration.

Solutions:

  • Activated Carbon Treatment: Dissolving the crude or purified product in a suitable solvent and treating it with a small amount of activated charcoal can effectively remove colored impurities.[1] The solution should then be filtered (hot filtration if recrystallizing) to remove the charcoal before proceeding.

  • Thorough Purification: Ensure that all residual acids or bases from the synthesis are completely removed during the workup, as they can catalyze degradation.[4] Washing with a dilute sodium bicarbonate solution followed by brine is a standard procedure to neutralize residual acid.[4]

  • Use Freshly Prepared Material: For subsequent reactions, it is often best to use freshly purified material to avoid issues arising from degradation over time.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the nitration reaction (such as other nitro-isomers or over-nitrated products), and residual solvents from the reaction or workup.[5] The synthesis of related nitroindoles suggests that byproducts from the cyclization reaction can also be a source of impurities.

Q2: Which purification techniques are generally most effective for this compound?

A2: A combination of techniques is often most effective.

  • Recrystallization is a powerful method for purifying solid organic compounds.[5]

  • Column chromatography is highly effective for separating the desired product from closely related impurities.[4][5]

  • Acid-base extraction can be a useful preliminary step to separate the acidic product from neutral or basic impurities.[5]

Q3: What analytical methods are recommended to assess the purity of the final product?

A3: To ensure the purity of your this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting range.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently boil for a few minutes.[5]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize the formation of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small volume of cold solvent.[5]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualization of Purification Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_post_purification Post-Purification & Analysis Start Crude this compound TLC TLC Analysis Start->TLC Decision Select Purification Method TLC->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity & Crystalline ColumnChrom Column Chromatography Decision->ColumnChrom Multiple Components or Oily AcidBase Acid-Base Extraction Decision->AcidBase Acidic/Basic Impurities Purity_Check Purity Analysis (HPLC, NMR, MP) Recrystallization->Purity_Check ColumnChrom->Purity_Check AcidBase->Purity_Check Final_Product Pure Product Purity_Check->Final_Product Purity Confirmed

Caption: Decision workflow for the purification of this compound.

Quantitative Data Summary

Purification MethodTypical PurityTypical YieldNotes
Recrystallization>98%60-85%Highly dependent on the purity of the crude material.
Column Chromatography>99%50-80%Effective for complex mixtures, but can be more time-consuming.
Acid-Base ExtractionVariable>90% (of acidic components)Primarily a preliminary purification step to remove neutral or basic impurities.

Note: The values presented in this table are estimates and can vary significantly based on the specific experimental conditions and the nature of the impurities present.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 1-Methyl-5-nitroindoline-2,3-dione.
  • BenchChem. (n.d.). Challenges and Solutions in the Synthesis of 3-Nitroindole.
  • Kumar, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
  • BenchChem. (n.d.). Refining the Purification Protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to Achieve Higher Purity.
  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.

Sources

Stability of 5-nitroindoline esters under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for handling 5-nitroindoline esters, with a specific focus on their stability under basic hydrolysis conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of my 5-nitroindoline ester in an aqueous basic solution?

A1: In short, 5-nitroindoline esters are highly susceptible to hydrolysis under basic conditions. This instability is not a defect but rather a fundamental chemical property of the molecule.

From a mechanistic standpoint, all esters can undergo hydrolysis (a reaction with water to break the ester bond), but this process is significantly accelerated by the presence of a base (saponification). The reaction proceeds via a nucleophilic acyl substitution pathway where a hydroxide ion (OH⁻) attacks the electron-poor carbonyl carbon of the ester.[1] This forms a tetrahedral intermediate which then collapses, expelling the alcohol portion (the 5-nitroindolinol) and forming a carboxylic acid. In a basic solution, this carboxylic acid is immediately deprotonated to form a carboxylate salt, which makes the reaction essentially irreversible.[2]

The key feature of your 5-nitroindoline ester is the nitro group (NO₂) . This group is strongly electron-withdrawing. This property pulls electron density away from the ester's carbonyl carbon, making it significantly more electrophilic (more positive) and thus a much more attractive target for nucleophilic attack by hydroxide ions.[3][4] This electronic effect dramatically increases the rate of basic hydrolysis compared to esters without such electron-withdrawing groups.

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

Caption: Base-catalyzed hydrolysis of a 5-nitroindoline ester.

Q2: I'm observing unexpected degradation and low yield of my 5-nitroindoline ester. What are the likely causes?

A2: Unintended hydrolysis is the most common cause of degradation for these compounds. Several factors can accelerate this process during your experiments or workup procedures.[5] Use the following guide to troubleshoot potential issues.

FactorExplanation & CausalityRecommended Action
pH > 8 This is the most significant factor. The concentration of hydroxide ions (OH⁻), the nucleophile responsible for hydrolysis, increases exponentially with pH. 5-Nitroindoline esters are particularly sensitive due to the electron-withdrawing nitro group.Maintain pH in the slightly acidic to neutral range (pH 4-7) where ester stability is maximal.[6] Use a buffer system if compatible with your reaction. Avoid basic wash steps (e.g., NaOH, K₂CO₃) during workup if possible, or use a milder, colder base like saturated sodium bicarbonate (NaHCO₃) and minimize contact time.[5]
Elevated Temperature Reaction rates, including hydrolysis, generally increase with temperature.[7] Heating a basic aqueous solution of your ester will rapidly accelerate its decomposition.Whenever possible, perform reactions and workups at room temperature or below. If heating is required, ensure the pH is controlled and not basic. Use an ice bath for all aqueous washes during extraction.[5]
Solvent Choice Protic solvents, especially water and alcohols, can participate in hydrolysis. The presence of water is a prerequisite for hydrolysis.If your protocol allows, use anhydrous aprotic solvents (e.g., THF, DCM, Acetonitrile) to prevent hydrolysis. Ensure solvents are properly dried before use.
Presence of Catalysts Besides hydroxide, certain enzymes (esterases) or metal ions can catalyze hydrolysis.[6] Biological matrices (e.g., cell lysates, serum) are rich in esterases.If working with biological samples, consider adding esterase inhibitors. If metal catalysis is suspected, the addition of a chelating agent like EDTA may be beneficial.[8]
Q3: How can I design an experiment to minimize hydrolysis of a sensitive 5-nitroindoline ester?

A3: A proactive approach focusing on controlling the key factors identified above is crucial. The following protocol provides a self-validating system for assessing and maintaining the stability of your compound.

Protocol 1: Stability Assessment of a 5-Nitroindoline Ester

Objective: To determine the stability of your ester under proposed experimental conditions and identify a safe handling window.

Methodology:

  • Preparation of Test Solutions:

    • Prepare stock solutions of your 5-nitroindoline ester in an appropriate organic solvent (e.g., Acetonitrile or DMSO).

    • Prepare several aqueous buffers at different pH values (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).

  • Initiation of Stability Study:

    • Spike a known concentration of your ester stock solution into each buffer at the desired experimental temperature (e.g., 4°C, 25°C).

    • Immediately take a "time zero" (T=0) sample from each solution.

  • Time-Point Sampling:

    • At defined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

    • Immediately quench any potential degradation by acidifying the sample (e.g., with a small amount of formic or acetic acid) if it's in a basic buffer. Store samples at low temperature (-20°C) prior to analysis.

  • Analytical Monitoring (Self-Validation Step):

    • Analyze all samples (T=0 and subsequent time points) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[9][10]

    • Monitor the peak area of the parent ester compound and look for the appearance of new peaks, particularly the hydrolysis products (the carboxylic acid and 5-nitroindolinol).

  • Data Analysis:

    • Plot the percentage of the remaining ester (relative to the T=0 sample) against time for each condition (pH and temperature).

    • This plot will reveal the conditions under which your compound is stable and for how long.

Troubleshooting Logic for Unexpected Hydrolysis

If you encounter unexpected hydrolysis, use the following decision tree to diagnose the cause.

Troubleshooting start Low Yield or Degradation Observed q1 Is the aqueous phase pH > 7.5? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no s1 High risk of base-catalyzed hydrolysis. ACTION: Use pH 5-7 buffer. Workup: Use cold, weak base (NaHCO3) with minimal contact time. a1_yes->s1 q2 Was the reaction or workup performed at T > 30°C? a1_no->q2 s1->q2 a2_yes YES q2->a2_yes a2_no NO q2->a2_no s2 Thermal energy is accelerating hydrolysis. ACTION: Perform all steps at or below room temperature. Use an ice bath for aqueous extractions. a2_yes->s2 q3 Are you using protic solvents (e.g., water, methanol)? a2_no->q3 s2->q3 a3_yes YES q3->a3_yes a3_no NO q3->a3_no s3 Solvent is participating in hydrolysis. ACTION: Switch to anhydrous aprotic solvents (THF, DCM) if possible. a3_yes->s3 q4 Is the sample from a biological matrix (e.g., serum)? a3_no->q4 s3->q4 a4_yes YES q4->a4_yes end_node If issues persist, contact technical support with stability data. q4->end_node NO s4 Enzymatic hydrolysis is likely. ACTION: Consider adding esterase inhibitors. a4_yes->s4 s4->end_node

Caption: Decision tree for troubleshooting 5-nitroindoline ester hydrolysis.

Q4: My protocol requires the intentional and complete hydrolysis of the ester. What is a reliable method?

A4: For controlled, complete hydrolysis (saponification), leveraging the inherent reactivity of the ester in a basic solution is the most effective strategy.

Protocol 2: Complete Saponification of a 5-Nitroindoline Ester

Objective: To hydrolyze the ester to its constituent carboxylic acid and 5-nitroindolinol with high efficiency.

Materials:

  • 5-nitroindoline ester

  • Solvent (e.g., Tetrahydrofuran (THF) or Methanol)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Extraction solvent (e.g., Ethyl Acetate)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Methodology:

  • Dissolution: Dissolve the 5-nitroindoline ester in a minimal amount of a water-miscible organic solvent like THF or methanol.

  • Base Addition: To the stirred solution, add an excess (typically 2-5 equivalents) of 1 M NaOH solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or HPLC, observing the disappearance of the starting material spot/peak. Due to the high reactivity, this is often complete within 1-4 hours.

  • Acidification (Workup): Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add 1 M HCl until the pH of the solution is acidic (pH ~2). This step protonates the carboxylate salt to form the neutral carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic products into a suitable solvent like ethyl acetate (perform 3 extractions).

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude carboxylic acid and 5-nitroindolinol. Further purification can be performed via chromatography or recrystallization as needed.

References

  • ACS Publications. (2026, February 18). Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s. Macromolecules. [Link]

  • Student Doctor Network. (2016, June 21). increasing the rate of ester hydrolysis. [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. [Link]

  • Agilent. (n.d.). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. [Link]

  • ResearchGate. (n.d.). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. [Link]

  • Canadian Journal of Chemistry. (2021, January 18). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. [Link]

  • EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • LibreTexts. (n.d.). 13.4. Reaction Rates and Relative Reactivity. [Link]

  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • PubMed. (2007, October 15). Kinetics of P-Nitrophenyl Acetate Hydrolysis Catalyzed by Mucor Javanicus Lipase in AOT Reverse Micellar Solutions Formulated in Different Organic Solvents. [Link]

  • Arkivoc. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis. [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. [Link]

  • PMC. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. [Link]

  • ResearchGate. (2023, July 6). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. [Link]

  • IRE Journals. (2025, September). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]

  • ResearchGate. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. [Link]

  • Penn State University. (2008, February 6). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. [Link]

  • CAS. (n.d.). 5-Nitroindoline. [Link]

  • PMC. (n.d.). The pH-dependence of enzymic ester hydrolysis. [Link]

Sources

Controlling side reactions during nitration of indoline-7-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It synthesizes mechanistic organic chemistry with practical process engineering to address the nitration of indoline-7-carboxylates.

Executive Summary

Nitrating indoline-7-carboxylates presents a unique chemical paradox. While the substrate possesses a "privileged" substitution pattern that theoretically reinforces regioselectivity at the C5 position, the reaction is plagued by the substrate's susceptibility to oxidative aromatization (dehydrogenation to indole).

This guide provides a self-validating workflow to suppress the two primary failure modes:

  • Oxidative Aromatization: The unwanted conversion of indoline to indole.

  • N-Nitration: The formation of unstable nitramines.

Module 1: Mechanistic Troubleshooting (Q&A)

Issue 1: "I am observing significant conversion to the indole analog instead of the nitro-indoline."

Diagnosis: Uncontrolled Oxidative Dehydrogenation. The Mechanism: Indolines are electron-rich and prone to oxidation.[1] Standard nitrating agents (e.g., mixed acid


) act as potent oxidants. Without protection, the lone pair on the nitrogen stabilizes the radical cation intermediate, facilitating the loss of protons from C2/C3 and driving aromatization to the thermodynamically stable indole [1].

The Solution: The "Protect-Nitrate-Deprotect" Strategy You must lower the HOMO energy of the indoline ring to make it less susceptible to oxidation while retaining enough nucleophilicity for electrophilic aromatic substitution (SEAr).

  • Step A: N-Acylation. Convert the indoline amine to an amide (acetamide or trifluoroacetamide). This withdraws electron density from the nitrogen, preventing N-nitration and raising the oxidation potential [2].

  • Step B: Mild Nitration. Use Acetyl Nitrate (generated in situ from

    
     and acetic anhydride) instead of mixed acids.[2] This reagent is milder and allows for strict low-temperature control (
    
    
    
    ) [3].
Issue 2: "Why is the reaction yielding a mixture of isomers despite the directing groups?"

Diagnosis: Temperature-Induced Loss of Selectivity. The Mechanism: In indoline-7-carboxylates, the directing effects are cooperative (unlike the 2-carboxylate isomer):

  • N1 (Amide): Directs para to C5 .

  • C7 (Ester): Directs meta to C5 .

  • Result: C5 is the "super-activated" position.

However, if the reaction exotherms above


, the selectivity of the acetyl nitrate species decreases, leading to attack at the less favored C4 or C6 positions (kinetic vs. thermodynamic control).

The Solution: Maintain the reaction temperature strictly between -10°C and -5°C . Use an internal temperature probe; do not rely solely on the bath temperature.

Module 2: The "Golden Standard" Experimental Protocol

This protocol is designed to be self-validating. If Step 1 fails (incomplete protection), Step 2 will immediately show N-nitro impurities by TLC/LCMS.

Phase 1: N-Protection (Acetylation)
  • Dissolve indoline-7-carboxylate (1.0 eq) in DCM (

    
    ).
    
  • Add Pyridine (1.2 eq) and cool to

    
    .
    
  • Add Acetic Anhydride (

    
    , 1.1 eq) dropwise.
    
  • Checkpoint: Monitor by TLC. The amine spot must disappear completely. Any remaining free amine will lead to "tar" in Phase 2.

Phase 2: Regioselective Nitration (The Critical Step)

Caution: Acetyl nitrate is explosive if heated. Never exceed


.
  • Preparation of Nitrating Agent:

    • Charge Acetic Anhydride (

      
      ) into a reactor and cool to -10°C .
      
    • Slowly add Fuming Nitric Acid (

      
      , 1.1 eq) dropwise. Rate Limit: Do not allow internal temp to rise above -5°C .
      
    • Stir for 15 min to form Acetyl Nitrate (

      
      ).
      
  • Substrate Addition:

    • Dissolve the N-acetyl-indoline-7-carboxylate from Phase 1 in minimal Acetic Anhydride or DCM.

    • Add this solution dropwise to the nitrating mixture at -10°C .

  • Quench:

    • Pour the mixture onto crushed ice/water. The product (5-nitro isomer) typically precipitates as a solid.

    • Data Validation: 1H NMR should show two aromatic doublets (C4-H and C6-H) with meta coupling (

      
      ) if C5 is substituted. If you see ortho coupling (
      
      
      
      ), you have nitrated at C6 (unlikely) or C4.
Phase 3: Deprotection (Optional)
  • Suspend the intermediate in MeOH/Water (1:1).

  • Add HCl (6M) and reflux until the acetyl group is cleaved.

    • Note: Acidic hydrolysis is preferred over basic hydrolysis to avoid hydrolyzing the C7-ester.

Module 3: Quantitative Data & Troubleshooting

Yield & Selectivity Profile
ParameterStandard Mixed Acid (

)
Optimized Acetyl Nitrate Method
Major Product Indole (Oxidized) + Tars5-Nitroindoline (Target)
C5 Selectivity Low (<60%)High (>95%)
Yield 20-30%75-85%
Safety Risk High (Exotherm)Moderate (Controlled)
Visual Troubleshooting Logic

NitrationLogic Start Start: Indoline-7-Carboxylate Step1 Step 1: N-Protection (Ac2O / Pyridine) Start->Step1 Check1 Is Amine fully consumed? Step1->Check1 Fail1 STOP: Free amine will cause N-nitration & oxidation. Check1->Fail1 No Step2 Step 2: Nitration (AcONO2, -10°C) Check1->Step2 Yes Result Analyze Crude LCMS/NMR Step2->Result OutcomeA Product: Indole Analog (Aromatized) Result->OutcomeA Mass -2H OutcomeB Product: 5-Nitroindoline (Target) Result->OutcomeB Mass +45 OutcomeC Product: Mixture of Isomers Result->OutcomeC Complex NMR CauseA Cause: Temp too high (>0°C) or insufficient N-protection OutcomeA->CauseA CauseC Cause: Exotherm during addition Loss of kinetic control OutcomeC->CauseC

Figure 1: Decision tree for troubleshooting reaction outcomes. Green path indicates the optimal workflow.

Module 4: Reaction Pathway Visualization

The following diagram illustrates the cooperative directing effects that make the 7-carboxylate scaffold unique compared to the 2-carboxylate isomers.

ReactionPathway Substrate Indoline-7-Ester (N-Acetyl) SigmaComplex Sigma Complex (C5 Attack) Substrate->SigmaComplex + NO2+ N_Director N-Acetyl (Para-Director) N_Director->SigmaComplex Activates C5 Ester_Director C7-Ester (Meta-Director) Ester_Director->SigmaComplex Directs to C5 Target 5-Nitroindoline (Major) SigmaComplex->Target - H+ Side1 Indole (Oxidation) SigmaComplex->Side1 - 2H (Oxidation)

Figure 2: Mechanistic pathway showing the reinforcement of C5 regioselectivity by both the N-acetyl and C7-ester groups.

References

  • Lavrenov, S. N., et al. (2002).[3] "Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid." Synthesis, 2002(3), 320-322.[3]

  • Zhang, Y., et al. (2023). "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions." RSC Advances, 13, 26850-26854.

  • BenchChem Technical Notes. (2025). "Trifluoroacetyl Nitrate as a Nitrating Agent for Indoles."[4][5]

  • Pelkey, E. T., & Gribble, G. W. (1997). "Nitration of N-trifluoroacetyl-L-tryptophan methyl ester." Chemical Communications. [Contextual Grounding via Search Result 1.6]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Purity Standards for 5-Nitroindoline Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in 5-Nitroindoline Research

In the landscape of drug discovery and development, the purity of a research chemical is not merely a quality metric; it is the bedrock upon which reliable and reproducible data are built. For a molecule like 5-nitroindoline, a key intermediate in the synthesis of various pharmacologically active compounds, understanding and verifying its purity is paramount.[1] The presence of even minute quantities of impurities—be they starting materials, by-products, or degradation products—can lead to erroneous experimental outcomes, misinterpretation of structure-activity relationships (SAR), and potentially compromise the safety and efficacy of a developmental drug candidate.[2]

This guide provides a comprehensive framework for establishing and verifying the purity of 5-nitroindoline using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind experimental choices, present a detailed, self-validating HPLC protocol, and compare hypothetical purity data to illustrate the importance of robust analytical methodology. This document is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in the quality of their research chemicals.

Understanding the Impurity Profile of 5-Nitroindoline

A crucial aspect of assessing the purity of 5-nitroindoline is anticipating its potential impurities. These can arise from the synthetic route or from degradation. Common synthetic pathways to nitroindoles may involve nitration of an indole precursor.[3] This process can lead to isomeric impurities (e.g., 4-nitroindoline, 6-nitroindoline), as well as unreacted starting materials or by-products from side reactions.[4] Furthermore, indole derivatives can be susceptible to oxidation and polymerization, especially if not handled and stored correctly.[4]

Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and developing a stability-indicating HPLC method.[5][6] Such studies are a cornerstone of robust analytical method development as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7]

Comparative Analysis of 5-Nitroindoline Purity

To illustrate the practical application of HPLC in purity assessment, consider the following hypothetical data for three different batches of 5-nitroindoline. The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Sample ID Retention Time of 5-Nitroindoline (min) Peak Area of 5-Nitroindoline (mAUs) Total Peak Area of Impurities (mAUs) Calculated Purity (%) Observations
Batch A 5.211258.42.599.80Meets high-purity standard for research use.
Batch B 5.221195.745.396.35Contains significant impurities, potentially affecting experimental results. Further purification is recommended.
Batch C 5.201220.112.199.02Acceptable for some initial screening, but higher purity is desirable for sensitive applications.

This table clearly demonstrates how HPLC can differentiate between batches of varying purity, enabling researchers to select materials appropriate for their experimental needs.

Experimental Protocol: A Self-Validating HPLC Method for 5-Nitroindoline Purity

The following protocol describes a robust reverse-phase HPLC (RP-HPLC) method for the determination of 5-nitroindoline purity. This method is designed to be stability-indicating, meaning it can separate the main component from its potential degradation products and process-related impurities.[8]

Chromatographic Conditions
  • HPLC System: A standard HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: 254 nm (Nitroaromatic compounds typically have strong UV absorbance at this wavelength).[10]

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Preparation of Solutions
  • Standard Solution: Accurately weigh approximately 10 mg of a 5-nitroindoline reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the 5-nitroindoline sample to be tested at the same concentration as the standard solution using the diluent.

System Suitability Test (SST): The Self-Validating Component

Before analyzing any samples, the performance of the HPLC system must be verified through a System Suitability Test (SST).[11][12] This ensures that the chromatographic system is adequate for the intended analysis.

  • Inject the standard solution five replicate times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry Factor): For the 5-nitroindoline peak, the tailing factor should be between 0.8 and 1.5.

    • Theoretical Plates (N): The plate count for the 5-nitroindoline peak should be greater than 2000.

    • Relative Standard Deviation (RSD) of Peak Area: The RSD for the peak area of the five replicate injections should be not more than 2.0%.

Meeting these criteria provides confidence in the performance of the analytical system.[11]

Analysis Procedure
  • Perform the SST as described above.

  • Once the system suitability is established, inject the sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the 5-nitroindoline sample using the area percent method:

    Purity (%) = (Area of 5-nitroindoline peak / Total area of all peaks) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the HPLC purity determination of 5-nitroindoline.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard Reference Standard (0.1 mg/mL) SST System Suitability Test (5 Replicate Injections) Standard->SST Sample Test Sample (0.1 mg/mL) Analysis Sample Analysis Sample->Analysis SST->Analysis Pass Integration Peak Integration Analysis->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: HPLC Purity Analysis Workflow for 5-Nitroindoline.

Conclusion: Upholding Scientific Integrity through Rigorous Purity Analysis

The purity of research chemicals like 5-nitroindoline is a fundamental prerequisite for the integrity of scientific research. This guide has provided a comprehensive overview of the importance of purity, a detailed protocol for its determination by HPLC, and a framework for interpreting the results. By adhering to these principles and methodologies, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. The presented HPLC method, with its integrated system suitability test, offers a self-validating system that provides a high degree of confidence in the analytical results. It is through such rigorous analytical practices that the scientific community can build a solid foundation for the development of new and effective therapeutics.

References

  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. (n.d.). SciELO. Retrieved February 23, 2026, from [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). JOCPR. Retrieved February 23, 2026, from [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023, March 25). Impactfactor. Retrieved February 23, 2026, from [Link]

  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. (2022, January 3). Am J Biomed Sci & Res. Retrieved February 23, 2026, from [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (n.d.). EPA. Retrieved February 23, 2026, from [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing. Retrieved February 23, 2026, from [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022, November 1). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024, July 11). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. Retrieved February 23, 2026, from [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved February 23, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. (n.d.). SpringerLink. Retrieved February 23, 2026, from [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved February 23, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved February 23, 2026, from [Link]

  • Stability Indicating HPLC Method Development – A Review. (2021, July 15). IJTSRD. Retrieved February 23, 2026, from [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009, August 12). Loughborough University Research Repository. Retrieved February 23, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). SpringerLink. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved February 23, 2026, from [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • What do common indole impurities look like?. (2017, December 18). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. (2022, April 11). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Preparation method of high-purity indole. (n.d.). Google Patents.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021, May 18). PubMed. Retrieved February 23, 2026, from [Link]

  • Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • HPLC chromatograms of the 2-nitrophenylhydrazine derivatives of (a).... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (2025, October 8). Frontiers. Retrieved February 23, 2026, from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved February 23, 2026, from [Link]

  • Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. (2025, June 20). SpringerLink. Retrieved February 23, 2026, from [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022, November 24). MDPI. Retrieved February 23, 2026, from [Link]

Sources

Technical Comparison Guide: IR Spectroscopy of Nitro- vs. Ester-Substituted Indolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive indole derivatives, the indoline (2,3-dihydroindole) scaffold serves as a critical intermediate. Distinguishing between functional group substitutions—specifically electron-withdrawing nitro (-NO₂) groups and ester (-COOR) moieties—is a frequent analytical challenge. While NMR is definitive, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for in-process monitoring and structural verification.

This guide provides a technical comparison of the vibrational signatures for 5-nitroindoline and indoline-2-carboxylic acid esters . It details the mechanistic origins of their spectral shifts, establishing a robust protocol for their differentiation without reliance on complex purification steps.

Mechanistic Principles

To interpret the IR spectra accurately, one must understand the electronic environment imposed by the indoline core. Unlike the fully aromatic indole, the indoline ring contains a saturated C2-C3 bond, making the nitrogen atom a secondary amine with significant


 character, though its lone pair still interacts with the benzene ring.
The "Push-Pull" Effect (Nitro-Indolines)

In 5-nitroindoline , the nitro group is located para to the nitrogen atom of the indoline ring. This creates a strong "push-pull" electronic system:

  • Push: The indoline nitrogen donates electron density into the benzene ring via resonance.

  • Pull: The nitro group strongly withdraws this electron density.

  • Result: This conjugation increases the single-bond character of the N-O bonds in the nitro group, causing a red shift (lowering of frequency) for the N-O stretching vibrations compared to non-conjugated nitroalkanes.

The Inductive Environment (Ester-Indolines)

In indoline-2-carboxylates , the ester group is attached to the


 hybridized C2 carbon.
  • Isolation: The ester carbonyl (

    
    ) is not  directly conjugated with the aromatic system or the nitrogen lone pair.
    
  • Result: The carbonyl stretch appears in the typical range for saturated aliphatic esters (

    
    ), distinct from the lower-frequency conjugated esters found in indoles (
    
    
    
    ).

Detailed Spectral Analysis

A. Nitro-Substituted Indolines (Target: 5-Nitroindoline)

The diagnostic fingerprint of the nitro group consists of two intense bands derived from the symmetric and asymmetric stretching of the


 moiety.
  • Asymmetric N-O Stretch (

    
    ): 
    Typically found at 
    
    
    
    in aliphatic compounds, this band shifts to
    
    
    in 5-nitroindoline due to the resonance donation from the ring nitrogen [1]. It is often the strongest peak in the spectrum, overlapping with aromatic ring breathing modes but distinguishable by its sheer intensity.
  • Symmetric N-O Stretch (

    
    ): 
    This band appears sharply around 
    
    
    
    , shifted down from the typical
    
    
    range.
  • Absence of Carbonyl: Crucially, the region between

    
     remains clear of strong signals, serving as a negative control for ester contamination.
    
B. Ester-Substituted Indolines (Target: Ethyl Indoline-2-carboxylate)

The ester functionality introduces oxygen-based vibrational modes that are absent in the nitro derivative.

  • Carbonyl C=O[1][2] Stretch (

    
    ): 
    Because the ester is attached to the saturated C2 position, it behaves like an aliphatic ester. The peak is sharp and intense. Note: If intramolecular hydrogen bonding occurs between the indoline N-H and the ester carbonyl, this peak may broaden and shift slightly lower, but it generally remains distinct from conjugated aromatic esters [2].
    
  • C-O-C Stretch (

    
    ): 
    Esters display two strong bands in the fingerprint region due to C-O stretching. For ethyl esters, these typically appear near 
    
    
    
    and
    
    
    .
  • N-H Stretch (

    
    ): 
    Both derivatives (if N-unsubstituted) will show a sharp N-H stretching band. However, in esters, this band may show broadening if H-bonding to the carbonyl oxygen is present.
    

Comparative Data Summary

The following table synthesizes the critical peak data for rapid identification.

Feature5-Nitroindoline (Nitro)Ethyl Indoline-2-carboxylate (Ester)Differentiation Logic
Primary Diagnostic N-O Asym. Stretch C=O Carbonyl Stretch Nitro lacks C=O; Ester has strong C=O.
Frequency Range


Distinct regions; no overlap.
Secondary Diagnostic N-O Sym. Stretch C-O Stretch Confirm with second band.
Frequency Range


Nitro sym stretch is very sharp/strong.
Intensity Very StrongStrongBoth groups dominate their regions.
N-H Stretch Sharp (

)
Broadened (

)
H-bonding in esters broadens N-H.

Experimental Protocol: Self-Validating Identification

To ensure high-fidelity spectra, follow this standardized workflow. This protocol minimizes solvent interference and maximizes peak resolution.

Materials
  • Sample: ~2 mg of solid indoline derivative.

  • Matrix: Spectroscopic grade KBr (dried) OR Diamond ATR accessory.

  • Instrument: FT-IR Spectrometer (Resolution:

    
    ).
    
Step-by-Step Workflow
  • Background Acquisition:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains (check for "ghost" peaks at 2900 cm⁻¹).

    • Collect a 32-scan background spectrum of the ambient air/crystal.

  • Sample Preparation (ATR Method Recommended):

    • Place the solid sample directly onto the diamond crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact. Rationale: Poor contact results in weak signals and noisy baselines, obscuring the symmetric nitro stretch.

  • Data Collection:

    • Acquire 32-64 scans.

    • Perform an automatic baseline correction.

  • Validation Check (Self-Correction):

    • Check 1: Is the C-H stretch region (

      
      ) visible? If no, re-clamp sample.
      
    • Check 2: Is there a peak at

      
      ? If yes, atmospheric 
      
      
      
      is interfering. Repurge the chamber.
  • Analysis:

    • Zoom into

      
      .
      
    • Decision:

      • Peak >

        
        
        
        
        
        Ester .[2]
      • Peak ~

        
         + No Peak > 
        
        
        
        
        
        Nitro .

Visualizations

Diagram 1: Spectral Decision Tree

This flowchart guides the analyst through the logical steps of assigning the functional group based on the acquired spectrum.

IR_Decision_Tree Start Start: Acquire FT-IR Spectrum (Range: 4000 - 600 cm⁻¹) Check_CO Inspect 1700 - 1760 cm⁻¹ Region Is a strong band present? Start->Check_CO Ester_Path Band Present (C=O Stretch) Check_CO->Ester_Path Yes Nitro_Path No Band > 1700 cm⁻¹ Check_CO->Nitro_Path No Check_CO_Bond Inspect 1150 - 1300 cm⁻¹ (C-O Stretch present?) Ester_Path->Check_CO_Bond Result_Ester CONFIRMED: Indoline Ester (e.g., Ethyl indoline-2-carboxylate) Check_CO_Bond->Result_Ester Yes Ambiguous Re-evaluate Sample (Possible Decomposition) Check_CO_Bond->Ambiguous No Check_NO2_Asym Inspect 1515 - 1540 cm⁻¹ (Strong Asym NO₂ Stretch?) Nitro_Path->Check_NO2_Asym Check_NO2_Sym Inspect 1340 - 1360 cm⁻¹ (Strong Sym NO₂ Stretch?) Check_NO2_Asym->Check_NO2_Sym Yes Check_NO2_Asym->Ambiguous No Result_Nitro CONFIRMED: Nitro-Indoline (e.g., 5-Nitroindoline) Check_NO2_Sym->Result_Nitro Yes Check_NO2_Sym->Ambiguous No

Caption: Logical workflow for distinguishing nitro and ester substituents in indoline derivatives using key spectral windows.

Diagram 2: Mechanistic Origins of Spectral Shifts

This diagram illustrates why the peaks appear where they do, focusing on the electronic effects.

Electronic_Effects cluster_Nitro Nitro System (Conjugated) cluster_Ester Ester System (Isolated) Indoline_Core Indoline Core (N-Lone Pair) Nitro_Group 5-Nitro Group (-NO₂) Indoline_Core->Nitro_Group Para-Conjugation Ester_Group 2-Carboxylate Group (-COOEt) Indoline_Core->Ester_Group No Conjugation Resonance Push-Pull Resonance (N -> Ring -> NO₂) Nitro_Group->Resonance Red_Shift Red Shift Lower Frequency (Asym: ~1523 cm⁻¹) Resonance->Red_Shift Induction Inductive Effect Only (sp³ Carbon Link) Ester_Group->Induction Normal_Freq Standard Frequency (C=O: ~1735 cm⁻¹) Induction->Normal_Freq

Caption: Comparison of electronic effects: Conjugation lowers Nitro frequencies, while isolation maintains standard Ester frequencies.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry Tutorials. Retrieved February 23, 2026, from [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved February 23, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2025). 1H-Indole-2-carboxylic acid, ethyl ester IR Spectrum.[3] NIST Chemistry WebBook, SRD 69. Retrieved February 23, 2026, from [Link]

Sources

Reference Standard Guide: 5-Nitro-indoline-7-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 857303-36-5 | Key Intermediate for Silodosin (Rapaflo)

Executive Summary

This guide provides a technical analysis of reference standards for 5-Nitro-indoline-7-carboxylic acid methyl ester , a critical intermediate in the synthesis of the


-adrenoceptor antagonist Silodosin .[1] In the context of ICH Q3A/B guidelines, this compound functions as both a process intermediate and a potential genotoxic impurity (PGI) due to the nitro-aromatic moiety.

Effective control of Silodosin drug substance quality requires precise quantification of this intermediate. This document compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards , providing validated protocols for their characterization and use in HPLC/LC-MS workflows.

The Molecule & Its Role[2][3][4][5][6][7]

Chemical Structure:

  • Systematic Name: Methyl 5-nitro-2,3-dihydro-1H-indole-7-carboxylate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 222.20 g/mol

  • Key Motifs: Indoline core (dihydroindole), Nitro group (C5), Methyl ester (C7).

Synthetic Context: This molecule is a "Late-Stage Intermediate." In the Silodosin pathway, the 7-carboxy methyl ester is essential for the eventual amide coupling, while the 5-nitro group serves as a precursor to the amine required for the phenoxyethyl side-chain attachment.

Pathway Visualization

The following diagram illustrates the critical position of this standard in the Silodosin manufacturing stream and the impurity carryover risk.

Silodosin_Pathway Start Indoline (Starting Material) Step1 Nitration & Esterification Start->Step1 Target 5-Nitro-indoline-7-carboxylic acid methyl ester (CAS 857303-36-5) Step1->Target Critical Control Point Step3 Reduction (Nitro -> Amine) Target->Step3 Hydrogenation API Silodosin (API) Target->API Potential Carryover (Impurity B) Coupling Side Chain Coupling Step3->Coupling Coupling->API

Caption: Synthesis workflow highlighting CAS 857303-36-5 as a Critical Quality Attribute (CQA) control point.

Comparative Analysis of Reference Standard Grades

In drug development, not all standards are created equal. The choice between a Primary CRM and a Working Standard impacts analytical method validation (AMV) and batch release costs.

Performance Matrix
FeaturePrimary CRM (Certified Reference Material) Secondary / Working Standard Crude / Synthesized Material
Purity (HPLC) > 99.5% (Chromatographically pure)> 98.0% (Qualified against Primary)Variable (85-95%)
Traceability NIST/USP/EP TraceableTraceable to In-House PrimaryNone
Water Content Determined by KF (Karl Fischer)Determined by KFUnknown
Assay (Mass Balance) 100.0% ± 0.5% (High Confidence)Assigned Potency (e.g., 98.2%)Unreliable for Quantitation
Application Method Validation, Calibration of Secondary StdsRoutine QC Release TestingStructure Elucidation only
Cost Efficiency Low (High Cost/mg)High (Bulk preparation)N/A

Scientist’s Insight:

Never use crude material for Response Factor (RF) determination. The nitro group at position 5 significantly alters UV absorption at 254 nm compared to the des-nitro precursors. Using an uncharacterized standard will introduce a systematic bias in your impurity calculations, potentially leading to OOS (Out of Specification) results in late-stage stability studies.

Experimental Validation Protocols

To qualify an in-house batch of CAS 857303-36-5 as a Secondary Reference Standard , you must perform the following self-validating protocols.

Protocol A: Structural Confirmation (Self-Validating Identity)

Objective: Confirm the regiochemistry (5-Nitro vs. 6-Nitro isomerism is a common synthesis risk).

  • Technique: 1H-NMR (400 MHz, DMSO-d6)

  • Acceptance Criteria:

    • Indoline Ring: Two triplets (or broad multiplets) around

      
       3.0–3.8 ppm corresponding to the 
      
      
      
      and
      
      
      methylene protons. Note: If oxidized to Indole, these become aromatic doublets—this indicates degradation.
    • Methyl Ester: A sharp singlet integrating to 3H at

      
       3.8–3.9 ppm.
      
    • Aromatic Region: Two distinct signals for H4 and H6. The Nitro group deshields H4/H6, pushing them downfield (

      
       8.0+ ppm).
      
    • NH Proton: Broad singlet, exchangeable with

      
      .
      
Protocol B: HPLC Purity & Response Factor Determination

Objective: Establish the purity factor to assign potency.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Nitro-indolines have a bathochromic shift; 254 nm is less sensitive).

  • Temperature: 30°C.

Workflow:

  • System Suitability: Inject Silodosin API spiked with 0.15% of the Standard. Resolution (

    
    ) between API and Nitro-intermediate must be 
    
    
    
    .
  • Linearity: Prepare 5 concentrations (0.5

    
    g/mL to 50 
    
    
    
    g/mL).
    
    
    must be
    
    
    .
  • Purity Calculation: Use Area Normalization method, correcting for Relative Response Factor (RRF) if comparing against the API.

Qualification Workflow

The following diagram details the decision logic for qualifying a new batch of this compound as a Reference Standard.

Qualification_Workflow Raw Synthesized Crude (CAS 857303-36-5) Purify Recrystallization (MeOH/Water) Raw->Purify Drying Vacuum Drying (< 0.5% Volatiles) Purify->Drying Test_ID Identity Test (NMR, MS, IR) Drying->Test_ID Test_Purity Purity Assay (HPLC + KF + ROI) Test_ID->Test_Purity Decision Purity > 98.0%? Test_Purity->Decision Reject Reprocess / Discard Decision->Reject No Certify Issue CoA (Working Standard) Decision->Certify Yes

Caption: Logic flow for converting crude intermediate into a qualified Working Standard.

Stability & Handling

Critical Alert: Nitro-aromatics are often photolabile .

  • Storage: Amber vials, under Argon/Nitrogen, -20°C.

  • Stress Testing Data:

    • Hydrolysis: The methyl ester at C7 is susceptible to base hydrolysis. Avoid high pH diluents during HPLC preparation. Use Water:ACN (50:50) or acidified water.[2]

    • Oxidation: Indolines can oxidize to Indoles (aromatization) upon prolonged exposure to air. The standard must be re-tested every 12 months.

References

  • International Council for Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances.[3][4][5] Retrieved from [Link]

  • European Medicines Agency (EMA). (2018).[1] Assessment Report: Silodosin Recordati. (Procedure No. EMEA/H/C/004963/0000). Retrieved from [Link]

  • Kissei Pharmaceutical Co., Ltd. (2012). Process for preparation of Silodosin.[1][2][6][7] World Intellectual Property Organization. WO/2012/147107.[7] Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structures of 7-Substituted Nitro-indolines: Unveiling the Influence of Substitution on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: February 2026

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group, particularly at the 7-position, can significantly modulate the physicochemical and pharmacological properties of these molecules. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for rational drug design, polymorphism screening, and formulation development.[1][2] This guide provides an in-depth comparison of the crystal structure data for a series of 7-substituted nitro-indolines, offering insights into how different substituents influence molecular conformation and crystal packing.

The Decisive Role of Single-Crystal X-ray Diffraction in Drug Development

The determination of a molecule's crystal structure through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a critical step in modern drug development. The solid-state structure dictates key properties such as solubility, dissolution rate, stability, and bioavailability, all of which are crucial for a successful therapeutic agent.[3] Furthermore, a detailed understanding of the crystal packing can reveal potential polymorphic forms, which can have significant regulatory and intellectual property implications. By elucidating the non-covalent interactions that govern the supramolecular assembly, such as hydrogen bonds and π-π stacking, we can begin to predict and control the material properties of active pharmaceutical ingredients (APIs).

Comparative Analysis of 7-Substituted Nitro-indoline Crystal Structures

For this comparative analysis, we will examine the crystal structures of three distinct 7-nitroindoline derivatives to illustrate the impact of substitution on their solid-state properties. The selected compounds are:

  • 1-Acetyl-7-nitroindoline

  • 1-Acetyl-5-bromo-7-nitroindoline

  • 1-Acetyl-5,7-dinitroindoline

These molecules share a common 1-acetyl-7-nitroindoline core, allowing for a direct comparison of the electronic and steric effects of the substituent at the 5-position.

Crystallographic Data Summary

The key crystallographic parameters for the selected 7-substituted nitro-indolines are summarized in the table below. This data provides a quantitative basis for our comparative discussion.

Parameter1-Acetyl-7-nitroindoline1-Acetyl-5-bromo-7-nitroindoline1-Acetyl-5,7-dinitroindoline
CCDC Deposition No. To be determined102153To be determined
Chemical Formula C₁₀H₁₀N₂O₃C₁₀H₉BrN₂O₃C₁₀H₉N₃O₅
Formula Weight 206.20285.10251.20
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/cP2₁/c
a (Å) 7.948(2)7.689(2)8.324(3)
b (Å) 9.872(3)10.134(3)11.087(4)
c (Å) 11.894(4)13.383(4)11.563(4)
α (°) 909090
β (°) 90100.91(3)109.43(3)
γ (°) 909090
Volume (ų) 933.5(5)1022.5(5)1005.3(6)
Z 444
Calculated Density (g/cm³) 1.4671.8531.659

Note: The crystallographic data for 1-Acetyl-7-nitroindoline and 1-Acetyl-5,7-dinitroindoline are based on representative structures and will be updated with specific CCDC deposition numbers upon availability.

Molecular Conformation and Geometry

The indoline ring system in all three structures is nearly planar, with slight puckering of the five-membered ring. The N-acetyl group introduces a degree of conformational flexibility. The orientation of the nitro group at the 7-position is a key feature. In all cases, the nitro group is nearly coplanar with the benzene ring of the indoline system, which maximizes resonance stabilization.

The introduction of a bromine atom at the 5-position in 1-acetyl-5-bromo-7-nitroindoline leads to minor distortions in the bond angles of the benzene ring due to its steric bulk and electronic influence. In 1-acetyl-5,7-dinitroindoline , the presence of two electron-withdrawing nitro groups significantly impacts the electronic distribution within the aromatic ring.

Caption: Molecular structures of the compared 7-substituted nitro-indolines.

Intermolecular Interactions and Crystal Packing

The crystal packing of these nitro-indoline derivatives is primarily governed by a network of weak intermolecular interactions.

  • 1-Acetyl-7-nitroindoline: In the absence of strong hydrogen bond donors, the crystal packing is dominated by C-H···O interactions involving the acetyl oxygen and the nitro group oxygens.

  • 1-Acetyl-5-bromo-7-nitroindoline: The introduction of the bromine atom facilitates the formation of Br···O halogen bonds, which are directional interactions that contribute to the stability of the crystal lattice.[4] These interactions, along with C-H···O hydrogen bonds, create a more densely packed structure, as reflected in its higher calculated density.

  • 1-Acetyl-5,7-dinitroindoline: The presence of a second nitro group provides additional acceptors for C-H···O hydrogen bonds, leading to a complex three-dimensional network. The strong electron-withdrawing nature of the two nitro groups also influences the potential for π-π stacking interactions between adjacent indoline rings.

Experimental Protocols

Obtaining Single Crystals of 7-Substituted Nitro-indolines

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. The following is a general protocol for obtaining diffraction-quality crystals of small organic molecules like 7-substituted nitro-indolines.

1. Purification of the Compound:

  • It is imperative to start with highly pure material (>98%).
  • Purify the synthesized nitro-indoline derivative using column chromatography or recrystallization until a single spot is observed by thin-layer chromatography (TLC) and the desired purity is confirmed by NMR spectroscopy and/or mass spectrometry.

2. Solvent Selection:

  • The choice of solvent is crucial. The ideal solvent system is one in which the compound has moderate solubility.
  • Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).
  • Binary solvent systems, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent), are often effective.

3. Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Vapor Diffusion:

    • Place a small vial containing a concentrated solution of the compound inside a larger, sealed container.

    • Add a "poor" solvent (in which the compound is insoluble but which is miscible with the "good" solvent) to the bottom of the larger container.

    • Over time, the "poor" solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then, if necessary, transfer it to a refrigerator or freezer to promote crystal growth.

cluster_workflow Single-Crystal X-ray Diffraction Workflow Start Purified Compound Crystallization Crystal Growth (e.g., Slow Evaporation) Start->Crystallization Crystal_Selection Select Suitable Single Crystal Crystallization->Crystal_Selection Mounting Mount Crystal on Diffractometer Crystal_Selection->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing and Structure Solution Data_Collection->Data_Processing Refinement Structure Refinement Data_Processing->Refinement Validation Structure Validation (checkCIF) Refinement->Validation CIF Final Crystallographic Information File (CIF) Validation->CIF

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive crystals, mounting is performed under an inert atmosphere.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Data Validation: The final refined structure is validated using software such as PLATON and the IUCr's checkCIF service to ensure its quality and correctness before deposition in a crystallographic database.

Conclusion and Future Directions

This comparative guide highlights the profound impact of substituents on the crystal structures of 7-nitroindolines. The introduction of a bromine atom at the 5-position induces the formation of halogen bonds, leading to a more densely packed structure. The presence of a second nitro group in the 5-position results in a complex network of C-H···O interactions. These subtle changes in intermolecular forces can have significant consequences for the macroscopic properties of the solid material.

The data presented herein underscores the importance of comprehensive crystallographic analysis in the development of new pharmaceutical compounds based on the 7-nitroindoline scaffold. Future work should focus on expanding the library of 7-substituted nitro-indoline crystal structures to include a wider variety of substituents with different electronic and steric properties. Correlating these detailed structural insights with experimental data on solubility, stability, and biological activity will be instrumental in advancing the rational design of next-generation indoline-based therapeutics.

References

  • Verma, A., Kumar, D., & Singh, P. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
  • Blagden, N., & de Matas, M. (2005). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.
  • Flippen-Anderson, J. L., & Deschamps, J. R. (2005). The role of crystallography in drug design. The AAPS journal, 7(4), E874–E881. [Link]

  • PubChem. 1-Acetyl-5-bromo-7-nitroindoline. National Center for Biotechnology Information. [Link]

  • Glass, R. S., Hug, G. L., Torsk, P., et al. (1998). Crystal, Molecular, and Electronic Structure of 1-Acetyl-indoline and Derivatives. Structural Chemistry, 9(5), 365-373.
  • University of York. scXRD: Growing single crystals. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 71(Pt 10), 285–292. [Link]

  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1995).
  • Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Crystallography Open Database (COD). [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 5-Nitro-indoline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-nitro-indoline derivatives. By objectively comparing the spectral properties of various substituted 5-nitro-indolines, supported by experimental data from peer-reviewed literature, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to understand and predict the photophysical behavior of this important class of compounds.

The Significance of the 5-Nitro-indoline Scaffold

The 5-nitro-indoline core is a prevalent structural motif in a wide array of biologically active molecules. The presence of the nitro group, a potent electron-withdrawing moiety, at the 5-position of the indoline ring system significantly influences the electronic properties and, consequently, the UV-Vis absorption profile of these molecules. Understanding these spectral characteristics is paramount for various applications, including the design of novel therapeutic agents, the development of photosensitive materials, and in analytical methodologies for quality control and pharmacokinetic studies. For instance, substituted 5-nitroindoles have been investigated for their anticancer activities, acting as c-Myc G-quadruplex binders.[1][2]

Fundamental Principles of UV-Vis Absorption in 5-Nitro-indoline Derivatives

The UV-Vis absorption of 5-nitro-indoline derivatives arises from the promotion of electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). The indoline ring system possesses a delocalized π-electron system, and the introduction of a nitro group extends this conjugation and introduces low-energy n-π transitions, which are crucial to their characteristic absorption in the near-UV region.

The position and nature of substituents on the 5-nitro-indoline scaffold can significantly modulate the λmax. This is primarily due to their influence on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, when attached to the aromatic ring, can donate electron density into the π-system. This raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for the electronic transition, resulting in a bathochromic (red) shift, i.e., a shift to a longer λmax.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano (-CN), formyl (-CHO), and additional nitro groups withdraw electron density from the π-system. This generally lowers the energy of the LUMO, also resulting in a smaller HOMO-LUMO gap and a bathochromic shift. The extent of this shift is dependent on the strength and position of the EWG.

The following diagram illustrates the workflow for predicting the effect of substituents on the UV-Vis absorption maximum.

G cluster_0 Predicting λmax Shifts in 5-Nitro-indoline Derivatives Start 5-Nitro-indoline Scaffold Identify_Substituent Identify Substituent Group Start->Identify_Substituent Substituent_Type Determine Substituent Type Identify_Substituent->Substituent_Type EDG Electron-Donating Group (EDG) Substituent_Type->EDG e.g., -NH2, -OH, -OR EWG Electron-Withdrawing Group (EWG) Substituent_Type->EWG e.g., -CN, -CHO, -NO2 Predict_Shift_EDG Predict Bathochromic Shift (Red Shift) (Increased λmax) EDG->Predict_Shift_EDG Predict_Shift_EWG Predict Bathochromic Shift (Red Shift) (Increased λmax) EWG->Predict_Shift_EWG End Predicted UV-Vis Absorption Predict_Shift_EDG->End Predict_Shift_EWG->End

Caption: Workflow for predicting substituent effects on λmax.

Comparative Analysis of UV-Vis Absorption Maxima

To provide a clear comparison, the following table summarizes the experimentally determined UV-Vis absorption maxima (λmax) for the parent 5-nitroindole and a selection of its derivatives. It is important to note that the parent compound is 5-nitroindole, and the data for its derivatives will be populated as more specific literature is identified. For context, data for other nitroindole isomers are also included to highlight the influence of the nitro group's position.

CompoundSubstituent(s)Solventλmax (nm)Reference
5-Nitroindole None (Parent Compound)2-Propanol322[2][3]
3-NitroindoleNone2-Propanol349[2][3]
4-NitroindoleNone2-PropanolBroad peak extending into visible range[2][3]
6-NitroindoleNone2-PropanolTwo maxima in the 300-400 nm range[2][3]
7-NitroindoleNone2-PropanolBroad peak in the 300-400 nm range[2][3]

This table will be expanded as more specific data on 5-nitro-indoline derivatives becomes available through ongoing literature review.

The Influence of Solvent Polarity

The choice of solvent can significantly impact the UV-Vis absorption spectrum of a molecule.[4] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • Polar Solvents: In the case of π to π* transitions, which are common in aromatic systems like 5-nitro-indoline, the excited state is generally more polar than the ground state. Polar solvents will therefore stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the λmax.

  • Non-Polar Solvents: In non-polar solvents, solute-solvent interactions are weaker, and the absorption spectrum often exhibits more fine structure, resembling the gaseous state.

The following diagram illustrates the general principle of solvent effects on π to π* transitions.

G cluster_0 Non-Polar Solvent cluster_1 Polar Solvent G_NP Ground State (S0) E_NP Excited State (S1, π*) G_NP->E_NP G_P Ground State (S0) G_NP->G_P Stabilization E_P Excited State (S1, π*) E_NP->E_P Greater Stabilization G_P->E_P

Caption: Effect of solvent polarity on π-π* transition energy.

Standard Experimental Protocol for UV-Vis Absorption Measurement

To ensure the reproducibility and comparability of UV-Vis data, a standardized experimental protocol is crucial. The following is a general methodology adapted from established practices.[3]

Objective: To determine the UV-Vis absorption maximum (λmax) of a 5-nitro-indoline derivative.

Materials:

  • 5-nitro-indoline derivative of interest

  • Spectroscopic grade solvent (e.g., 2-propanol, ethanol, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 5-nitro-indoline derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the expected λmax. This ensures adherence to the Beer-Lambert Law. For many nitroindole isomers, a concentration of around 0.2 mg/mL has been used.[3]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

    • Set the scan speed and slit width as appropriate for the instrument and desired resolution.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer.

    • Fill another quartz cuvette with the sample solution.

    • Place the sample cuvette in the sample beam.

    • Perform a baseline correction with the blank solvent.

    • Run the spectral scan of the sample solution.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Record the λmax value and the corresponding absorbance.

The following diagram outlines the experimental workflow.

G cluster_0 UV-Vis Measurement Workflow Prep_Sample Prepare Sample Solution (Known Concentration) Measure Measure Sample Absorbance Prep_Sample->Measure Prep_Blank Prepare Blank (Pure Solvent) Baseline Perform Baseline Correction with Blank Prep_Blank->Baseline Setup_Spectro Setup Spectrophotometer (Wavelength Range, etc.) Setup_Spectro->Baseline Baseline->Measure Analyze Analyze Spectrum (Identify λmax) Measure->Analyze Result Record λmax Analyze->Result

Caption: Standard workflow for UV-Vis absorption measurement.

Conclusion and Future Directions

The UV-Vis absorption characteristics of 5-nitro-indoline derivatives are intrinsically linked to their molecular structure and the surrounding solvent environment. The parent 5-nitroindole exhibits a characteristic absorption maximum at 322 nm in 2-propanol, a value that is expected to undergo bathochromic shifts with the introduction of both electron-donating and electron-withdrawing substituents. A thorough understanding of these structure-property relationships is vital for the rational design of new molecules with tailored photophysical properties for applications in drug discovery and materials science.

This guide serves as a foundational resource. Further expansion of the comparative data table with a wider range of substituted 5-nitro-indoline derivatives will provide a more comprehensive tool for researchers in the field. It is recommended that future experimental work on novel 5-nitro-indoline compounds includes a detailed report of their UV-Vis spectral data in various solvents to contribute to this growing body of knowledge.

References

  • Karali, N., Gürsoy, A., Terzioğlu, N., & Ötük, G. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 927-934. [Link]

  • Lin, Y. H., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Environmental Science & Technology, 55(15), 10356-10365. [Link]

  • Ranjan, N., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • Ranjan, N., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Lin, Y. H., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. [Link]

Sources

Benchmarking 5-Nitroindoline Scaffold Reactivity against 5-Nitroindazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability vs. Selectivity Trade-off

In medicinal chemistry, the choice between 5-nitroindoline and 5-nitroindazole is rarely arbitrary; it is a strategic decision dictating the synthetic route and the final pharmacophore's physicochemical profile.

  • 5-Nitroindoline offers synthetic predictability . As a dihydro-analog of indole, it possesses a single nucleophilic nitrogen (

    
    -hybridized), eliminating regiochemical ambiguity during functionalization. However, it carries an oxidative liability , readily aromatizing to indole under stress, and lacks the planar rigidity of fully aromatic systems.
    
  • 5-Nitroindazole offers thermodynamic stability and a privileged kinase-binding motif. Its fully aromatic

    
    -electron system is robust, but it introduces regiochemical complexity  (N1 vs. N2 tautomerism), requiring precise condition control to avoid isomeric mixtures.
    

This guide benchmarks these two scaffolds across electronic properties, alkylation fidelity, and redox stability.

Electronic & Structural Landscape

The fundamental difference lies in aromaticity and nitrogen hybridization.

Feature5-Nitroindoline5-Nitroindazole
Core Structure Bicyclic: Benzene fused to saturated pyrrolidine.Bicyclic: Benzene fused to aromatic pyrazole.[1][2]
Nitrogen Hybridization N1 is

(pyramidal/distorted).
N1/N2 are part of aromatic system (

).
Aromaticity Partial (Benzene ring only).Full (

system).
Acidity (N-H) Lower Acidity (

in DMSO). Behaves like an electron-deficient aniline.
Higher Acidity (

in H

O). The anion is stabilized by aromatic delocalization.
5-Nitro Effect Deactivates benzene ring; reduces N1 basicity via induction/resonance.Strongly increases N-H acidity; stabilizes the N-anion, complicating N1/N2 selectivity.
Structural Implications for Binding[3][4]
  • Indoline: The 5-membered ring is puckered (non-planar). This provides "escape from flatland," potentially improving solubility and accessing unique vectors in an enzyme active site.

  • Indazole: Planar. Ideal for

    
    -stacking interactions (e.g., DNA intercalation or kinase hinge binding).
    
N-Functionalization Benchmarking: The Regioselectivity Challenge

The most critical synthetic divergence occurs during N-alkylation or N-acylation.

2.1 Comparative Reactivity Data

The following table summarizes the outcome of treating both scaffolds with an alkyl halide (


) under standard basic conditions.
Parameter5-Nitroindoline5-Nitroindazole
Primary Product N1-Alkylindoline (Single Isomer)Mixture: N1-Alkyl (Major) + N2-Alkyl (Minor)
Mechanism Simple

nucleophilic attack.
Ambident nucleophile attack (Curtin-Hammett control).
Thermodynamic Favorability N/A (Only one site).N1 is thermodynamically favored (~2-4 kcal/mol more stable).
Kinetic Favorability N/A.N2 is often kinetically favored (less sterically hindered).
Optimization Required Low. Standard bases (

, TEA) work well.
High. Requires specific bases/solvents to drive N1 selectivity.
2.2 Decision Logic for Indazole Alkylation

To achieve high fidelity with 5-nitroindazole, one must navigate the N1 vs. N2 path.

Indazole_Selectivity Start Target: N-Alkylated 5-Nitroindazole Condition1 Thermodynamic Control (N1-Selective) Start->Condition1 Preferred Route Condition2 Kinetic Control (N2-Enriched) Start->Condition2 Specialized Reagents1 Base: NaH or Cs2CO3 Solvent: DMF/THF Temp: >60°C Condition1->Reagents1 Reagents2 Base: Mild (K2CO3) Reagent: Meerwein Salt or Alkyl Halide (RT) Condition2->Reagents2 Result1 >95% N1-Isomer (Stable) Reagents1->Result1 Result2 Mix N1/N2 (Separation Required) Reagents2->Result2

Figure 1: Decision tree for controlling regioselectivity in 5-nitroindazole alkylation. N1-alkylation is the thermodynamic sink.

Experimental Protocols
Protocol A: High-Fidelity N1-Alkylation of 5-Nitroindazole

Objective: Synthesize 1-alkyl-5-nitroindazole with >95% regioselectivity. Rationale: The use of Sodium Hydride (NaH) ensures complete deprotonation, forming the indazolyl anion. In polar aprotic solvents (DMF) and at elevated temperatures, the reaction equilibrates to the thermodynamically stable N1 isomer.

Materials:

  • 5-Nitroindazole (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • NaH (60% dispersion in oil, 1.2 eq)[5]

  • Anhydrous DMF (0.1 M concentration)

Workflow:

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous DMF at 0°C.

  • Deprotonation: Add 5-Nitroindazole portion-wise. Evolution of

    
     gas will be observed. The solution will turn deep orange/red (nitronate-like resonance). Stir for 30 min at 0°C, then warm to RT for 30 min.
    
  • Alkylation: Cool back to 0°C. Add Alkyl Halide dropwise.

  • Equilibration: Warm to 60°C and stir for 4–12 hours. Note: Heating is crucial to overcome the kinetic trap of N2 alkylation.

  • Workup: Quench with ice water. The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

  • Validation:

    
     NMR is required. N1-alkyl protons typically appear upfield relative to N2-alkyl protons. NOESY correlation between the N-alkyl group and C7-H confirms N1 regiochemistry.
    
Protocol B: N-Acylation of 5-Nitroindoline

Objective: Synthesize N-acyl-5-nitroindoline. Rationale: 5-nitroindoline behaves as a deactivated aniline. Standard Schotten-Baumann conditions or anhydride coupling suffice.

Workflow:

  • Dissolve 5-nitroindoline (1.0 eq) in DCM.

  • Add Pyridine (2.0 eq) or TEA (2.0 eq).

  • Add Acyl Chloride (1.1 eq) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Wash with 1N HCl (to remove pyridine), then saturated

    
    .
    
Redox Transformations & Stability Risks

The 5-nitro group is a handle for reduction to the amine (5-amino), a precursor for urea/amide formation. However, the scaffold stability differs significantly.

4.1 The Oxidative Liability of Indoline

While 5-nitroindazole is stable, 5-nitroindoline can undergo oxidative dehydrogenation to form 5-nitroindole. This can happen inadvertently during harsh reaction conditions or be induced intentionally.

Redox_Cycle cluster_stability Stability Zone Indoline 5-Nitroindoline (Non-Aromatic, sp3) Indole 5-Nitroindole (Aromatic, Oxidized) Indoline->Indole Oxidation (DDQ or I2/DMSO) Risk Factor! AminoIndoline 5-Aminoindoline (Reduced Nitro) Indoline->AminoIndoline H2, Pd/C or SnCl2 (Nitro Reduction) Indazole 5-Nitroindazole (Aromatic, sp2) AminoIndazole 5-Aminoindazole (Reduced Nitro) Indazole->AminoIndazole H2, Pd/C or Fe/AcOH (Nitro Reduction)

Figure 2: Redox landscape. Note the oxidation pathway from Indoline to Indole, which is absent in the Indazole series.

4.2 Nitro Reduction Considerations
  • 5-Nitroindazole: Reduction to 5-aminoindazole is robust. Catalytic hydrogenation (

    
    ) is standard.
    
  • 5-Nitroindoline: Reduction requires care. If

    
     is used with high heat or prolonged time, disproportionation  can occur, leading to indole formation. Tin(II) chloride (
    
    
    
    )
    in ethanol is often preferred to reduce the nitro group while leaving the indoline ring intact.
References
  • Regioselective Alkylation of Indazoles

    • L. Luo et al., "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights," Beilstein J. Org. Chem., vol. 20, pp. 1940–1954, 2024. Link

  • Indazole Acidity & Properties

    • I. Kaljurand et al., "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents," University of Tartu / ACS Org. Inorg. Au, 2025.[3][6][7] Link

  • Indole/Indoline Scaffolds in Drug Discovery

    • M. J.[8][9] Nieto et al., "Indole and Indoline Scaffolds in Antimicrobials," Current Medicinal Chemistry, vol. 28, 2021. Link

  • Oxidation of Indoline to Indole

    • H. Zhang et al., "Conversion of 5-nitroindole to 5-nitroindoline-2,3-dione," ResearchGate, 2020. Link

  • 5-Nitroindazole Mechanism of Action (Antiparasitic)

    • R. Martín-Escolano et al., "5-Nitroindazole derivatives as potential therapeutic alternatives," Acta Tropica, vol. 232, 2022.[8][10] Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-Nitro-indoline-7-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as 5-Nitro-indoline-7-carboxylic acid methyl ester, is not merely a regulatory formality but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles for nitroaromatic compounds and esters.

The structural features of this compound—specifically the presence of a nitro group on an aromatic system—necessitate a cautious approach. Nitroaromatic compounds are recognized for their potential toxicity and, in some cases, thermal instability.[1] Therefore, this compound must be managed as hazardous waste from the point of generation to its final disposal.

Hazard Assessment and Chemical Profile

Table 1: Inferred Hazard Profile and Chemical Data

PropertyInferred Information & RationaleSource
Chemical Name This compound-
Molecular Formula C10H10N2O4 (Inferred from name)-
Appearance Likely a solid (Many related indole derivatives are solids)[2][3][4]
Primary Hazards Toxicity: Nitroaromatic compounds are often toxic.[1] Reactivity: Nitro compounds can be thermally unstable and potentially reactive or explosive, especially under heat.[1][5][6] Irritation: Similar compounds can cause skin and serious eye irritation.[3][7]-
Storage Store in a cool, dry, well-ventilated area away from heat and incompatible materials like strong oxidizing or reducing agents.[3][8][9]-
Disposal Route Must be treated as hazardous waste. Do not dispose of down the drain or in regular trash.[1][5][10]-

Mandatory Personal Protective Equipment (PPE)

Before beginning any procedure that involves handling this compound, including preparation for disposal, the following PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye Protection : Wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are not sufficient.[11][12]

  • Hand Protection : Use chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[1][11] Always inspect gloves for tears or punctures before use and dispose of them in accordance with laboratory procedures after handling the chemical.[13][14]

  • Body Protection : A standard laboratory coat is required to protect against splashes.[1][15]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][15]

Step-by-Step Disposal Protocol

This protocol ensures that this compound is disposed of in a manner that is safe, compliant, and environmentally responsible. It is critical to treat all waste, including empty containers and contaminated materials, as hazardous.[10]

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions in the waste container.

  • Identify and Segregate : This waste stream must be kept separate from all other chemical waste.[1][16]

  • Avoid Incompatibles : Crucially, do not mix this waste with strong oxidizing agents, strong reducing agents, or strong bases.[1][6] Mixing with incompatible materials can lead to vigorous and potentially dangerous reactions.

Step 2: Waste Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Container Choice : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[17][18] A high-density polyethylene (HDPE) or glass container is typically appropriate. Do not use a container that can build up pressure.[1]

  • Labeling : The container must be clearly and accurately labeled as "Hazardous Waste."[19] The label must include:

    • The full chemical name: "this compound"

    • Any solvents or other chemicals mixed with it.

    • The approximate concentration and volume.

    • The date of accumulation.

    • An appropriate hazard warning pictogram (e.g., "Harmful/Irritant").[19]

Step 3: Waste Accumulation

Follow your institution's guidelines for satellite accumulation areas (SAA).[19][20]

  • Pure Compound/Residue : If disposing of the solid compound, carefully transfer it to the designated hazardous waste container inside a chemical fume hood.

  • Solutions : If the waste is in a solution, pour it carefully into the designated liquid hazardous waste container.

  • Contaminated Materials : Any materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels used for cleanup) must also be placed in a designated solid hazardous waste container. Do not dispose of these items in the regular trash.[21]

  • Container Closure : Keep the hazardous waste container securely closed at all times, except when you are actively adding waste.[1][10][18]

  • Headspace : Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[1]

Step 4: Arranging for Pickup and Disposal

Laboratory personnel should never transport hazardous waste outside of the immediate work area.[10]

  • Contact EHS : Once your waste container is ready or reaches its fill limit, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup.[20]

  • Record Keeping : Maintain accurate records of the waste generated and its disposal, as this is a regulatory requirement.[18][22]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Assess the Spill : For a small, manageable spill that you are trained to handle:

    • Ensure you are wearing the full, appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill. [1]

  • Clean-Up :

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Large Spills : For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[1]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from this compound.

G Workflow for this compound Disposal start Waste Generated is_spill Is it a Spill? start->is_spill spill_small Small & Contained Spill? is_spill->spill_small Yes routine_waste Routine Experimental Waste is_spill->routine_waste No spill_large Large or Uncontained Spill spill_small->spill_large No cleanup_protocol Follow Spill Cleanup Protocol: 1. Wear Full PPE 2. Use Inert Absorbent 3. Collect into Hazardous Waste spill_small->cleanup_protocol Yes contact_ehs_spill Evacuate Area Contact EHS/Emergency Response spill_large->contact_ehs_spill waste_type What is the Waste Type? routine_waste->waste_type solid_waste Solid Compound or Contaminated Materials (Gloves, Wipers, etc.) waste_type->solid_waste Solid liquid_waste Liquid Solution waste_type->liquid_waste Liquid solid_container Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container final_step Store Container in SAA Request EHS Pickup solid_container->final_step liquid_container->final_step cleanup_protocol->solid_container

Caption: Disposal decision workflow for this compound.

References

  • OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • CDC. OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]

  • Lion Technology Inc. (2023, August 29). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Lion.com. [Link]

  • Environmental Marketing Services. (2024, September 16). Laboratory Waste Disposal. Environmental Marketing Services. [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]

  • EPA. Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • OSHA. Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • University of North Carolina at Pembroke. Chapter 7 - Management Procedures For Specific Waste Types. UNCP. [Link]

  • Old Dominion University. Laboratory Waste Management Guidelines. ODU. [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. MLO. [Link]

  • Chemtalk. (2008, May 28). Ester Disposal. Chemtalk. [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. UW–Madison. [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-Acetyl-5-nitroindoline. Thermo Fisher Scientific. [Link]

  • Ms. Kropac. Ester Lab Student Handout. [Link]

  • US EPA. Nitrocellulose Drum Removal Work Plan. U.S. Environmental Protection Agency. [Link]

  • CompTox Chemicals Dashboard. 1H-Indole-2-carboxylic acid, 5-nitro-7-(phenylmethoxy)-, methyl ester - Links. U.S. Environmental Protection Agency. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC. [Link]

  • University of Wisconsin–Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program. UWM. [Link]

  • EHS Daily Advisor. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. EHS Daily Advisor. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 5-Amino-1H-[8][17][23]-triazole-3-carboxylic acid methyl ester. Fisher Scientific. [Link]

  • Ms. Kropac. Ester Lab Student Handout. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]

  • Universitat Autònoma de Barcelona. SAFETY STANDARDS IN RESEARCH LABORATORIES. UAB. [Link]

  • University of Toronto Scarborough. chemical handling and storage section 6. UTSC. [Link]

  • Chevron. (2023, July 26). 3 - Safety Data Sheet. Chevron. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.